Cyclopentyl propionate
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
22499-66-7 |
|---|---|
Molecular Formula |
C8H14O2 |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
cyclopentyl propanoate |
InChI |
InChI=1S/C8H14O2/c1-2-8(9)10-7-5-3-4-6-7/h7H,2-6H2,1H3 |
InChI Key |
MRKZAZMYXYSBDG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)OC1CCCC1 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Laboratory Synthesis of Cyclopentyl Propionate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclopentyl propionate is an ester of significant interest in various chemical and pharmaceutical applications. Its synthesis in a laboratory setting can be achieved through several established pathways, each offering distinct advantages in terms of yield, reaction conditions, and scalability. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound: Fischer-Speier esterification, acylation using propanoyl chloride, and transesterification. Detailed experimental protocols, quantitative data, and reaction mechanisms are presented to assist researchers in the efficient and effective synthesis of this target molecule.
Introduction
This compound (C8H14O2) is a carboxylate ester characterized by a cyclopentyl group attached to the oxygen of the propionate moiety. Its molecular structure lends it to applications in fragrance, flavor, and as a building block in the synthesis of more complex molecules, including active pharmaceutical ingredients. Understanding the viable synthetic pathways is crucial for its production and utilization in research and development. This document outlines the core methodologies for the laboratory-scale synthesis of this compound, with a focus on practical application and data-driven insights.
Synthesis Pathways
The synthesis of this compound can be approached through three primary methods, each based on fundamental organic reactions.
Fischer-Speier Esterification
The most traditional and widely used method for ester synthesis is the Fischer-Speier esterification. This acid-catalyzed equilibrium reaction involves the condensation of a carboxylic acid (propionic acid) with an alcohol (cyclopentanol).[1][2][3] To drive the reaction towards the formation of the ester, it is common practice to use an excess of one of the reactants, typically the less expensive one, or to remove water as it is formed.[3]
Reaction Scheme:
Propionic Acid + Cyclopentanol ⇌ this compound + Water
-
Apparatus Setup: A round-bottom flask is equipped with a reflux condenser and a heating mantle. For reactions where water removal is critical for high yield, a Dean-Stark apparatus or a Soxhlet extractor with a drying agent (e.g., molecular sieves) can be placed between the flask and the condenser.
-
Reactants:
-
Cyclopentanol (1.0 equivalent)
-
Propionic acid (1.5 to 3.0 equivalents)
-
Acid catalyst (e.g., concentrated sulfuric acid, p-toluenesulfonic acid, 0.05 equivalents)
-
Solvent (optional, e.g., toluene, cyclohexane)
-
-
Procedure: a. To the round-bottom flask, add cyclopentanol, propionic acid, and the solvent (if used). b. Slowly add the acid catalyst while stirring. c. Heat the mixture to reflux and maintain for 2-6 hours. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). d. Once the reaction is complete, cool the mixture to room temperature.
-
Work-up and Purification: a. Transfer the reaction mixture to a separatory funnel. b. Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst and unreacted propionic acid), and finally with brine. c. Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate). d. Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator. e. The crude this compound can be purified by fractional distillation under reduced pressure.
Acylation with Propanoyl Chloride
A more rapid and often higher-yielding alternative to Fischer esterification is the reaction of cyclopentanol with an acyl chloride, specifically propanoyl chloride.[4][5] This reaction is a nucleophilic acyl substitution and is typically carried out in the presence of a base (e.g., pyridine, triethylamine) to neutralize the hydrochloric acid byproduct.[5]
Reaction Scheme:
Propanoyl Chloride + Cyclopentanol → this compound + HCl
-
Apparatus Setup: A round-bottom flask equipped with a dropping funnel and a magnetic stirrer is set up in an ice bath. The reaction should be conducted in a well-ventilated fume hood due to the evolution of HCl gas.
-
Reactants:
-
Cyclopentanol (1.0 equivalent)
-
Propanoyl chloride (1.1 equivalents)
-
Anhydrous pyridine or triethylamine (1.2 equivalents)
-
Anhydrous solvent (e.g., dichloromethane, diethyl ether)
-
-
Procedure: a. Dissolve cyclopentanol and the base in the anhydrous solvent in the round-bottom flask and cool the mixture in an ice bath. b. Add propanoyl chloride dropwise from the dropping funnel to the stirred solution. c. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction by TLC or GC.
-
Work-up and Purification: a. Quench the reaction by the slow addition of water. b. Transfer the mixture to a separatory funnel and separate the layers. c. Wash the organic layer sequentially with dilute hydrochloric acid (to remove the base), saturated sodium bicarbonate solution (to remove any remaining acid), and brine. d. Dry the organic layer over anhydrous sodium sulfate. e. Filter and concentrate the solution under reduced pressure. f. Purify the crude product by fractional distillation.
Transesterification
Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol.[6] To synthesize this compound via this route, a readily available propionate ester (e.g., methyl propionate or ethyl propionate) is reacted with cyclopentanol in the presence of an acid or base catalyst.[6] The equilibrium is driven towards the product by removing the lower-boiling alcohol byproduct (e.g., methanol or ethanol) by distillation.
Reaction Scheme:
Methyl Propionate + Cyclopentanol ⇌ this compound + Methanol
-
Apparatus Setup: A round-bottom flask is fitted with a distillation head and a condenser to facilitate the removal of the low-boiling alcohol byproduct.
-
Reactants:
-
Methyl or Ethyl Propionate (can be used as the limiting reagent or in excess)
-
Cyclopentanol (in excess if the propionate ester is the limiting reagent)
-
Catalyst (e.g., sodium methoxide for base-catalyzed, or sulfuric acid for acid-catalyzed)
-
-
Procedure: a. Charge the flask with the propionate ester, cyclopentanol, and the catalyst. b. Heat the reaction mixture to a temperature that allows for the distillation of the alcohol byproduct (methanol or ethanol). c. Continue the reaction until the byproduct ceases to distill. The reaction progress can also be monitored by GC.
-
Work-up and Purification: a. Cool the reaction mixture. b. If a base catalyst was used, neutralize it with a weak acid. If an acid catalyst was used, neutralize with a weak base. c. Wash the mixture with water and brine in a separatory funnel. d. Dry the organic layer over an anhydrous drying agent. e. Filter and remove any excess starting materials and solvent by distillation. f. Purify the final product by fractional distillation under reduced pressure.
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of this compound via the described pathways. Yields are highly dependent on specific reaction conditions and purification efficiency.
| Synthesis Pathway | Reactants | Catalyst | Typical Reaction Time | Typical Yield (%) |
| Fischer-Speier Esterification | Cyclopentanol, Propionic Acid | H₂SO₄ or p-TsOH | 2 - 6 hours | 60 - 80 |
| Acylation | Cyclopentanol, Propanoyl Chloride | Pyridine or Et₃N | 1 - 3 hours | 85 - 95 |
| Transesterification | Methyl Propionate, Cyclopentanol | NaOMe or H₂SO₄ | 4 - 8 hours | 70 - 90 |
Physicochemical and Spectroscopic Data of this compound
| Property | Value |
| Molecular Formula | C₈H₁₄O₂ |
| Molecular Weight | 142.20 g/mol |
| CAS Number | 22499-66-7[7] |
| Boiling Point | 178.1 °C at 760 mmHg[7] |
| Density | 0.97 g/cm³[7] |
| Appearance | Colorless liquid |
Expected Spectroscopic Data:
-
¹H NMR (CDCl₃): Chemical shifts (δ) are expected for the cyclopentyl protons (multiplet), the α-methylene protons of the propionate group (quartet), and the β-methyl protons of the propionate group (triplet).
-
¹³C NMR (CDCl₃): Signals are expected for the carbonyl carbon, the oxygen-linked methine carbon of the cyclopentyl group, and the various methylene and methyl carbons.
-
IR (neat): A strong characteristic absorption band for the C=O stretch of the ester is expected around 1735-1750 cm⁻¹. C-O stretching bands are also expected.
-
Mass Spectrometry (EI): The molecular ion peak (M⁺) at m/z = 142 should be observable, along with characteristic fragmentation patterns of esters.
Visualizations
Synthesis Pathways Overview
Caption: Overview of the three main synthesis pathways to this compound.
Fischer-Speier Esterification Workflow
Caption: Experimental workflow for Fischer-Speier esterification.
Logical Relationship of Synthesis Methods
Caption: Logical relationship between the different synthesis methods.
Conclusion
The synthesis of this compound in a laboratory setting can be readily achieved through Fischer-Speier esterification, acylation with propanoyl chloride, or transesterification. The choice of method will depend on factors such as the desired yield, reaction time, availability of starting materials, and the scale of the synthesis. This guide provides the necessary foundational knowledge and practical protocols to enable researchers to successfully synthesize and characterize this compound for their specific applications.
References
- 1. Methyl 3-cyclopropyl-3-oxopropionate(32249-35-7) 1H NMR spectrum [chemicalbook.com]
- 2. spectrabase.com [spectrabase.com]
- 3. Human Metabolome Database: 13C NMR Spectrum (1D, 15.09 MHz, CDCl3, experimental) (HMDB0030058) [hmdb.ca]
- 4. Cyclopentane, 2-propenyl- (CAS 3524-75-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. 3-Cyclopentyl-1-propanol (CAS 767-05-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. Cyclopentanepropanoic acid | C8H14O2 | CID 8818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound|lookchem [lookchem.com]
Cyclopentyl propionate CAS number and molecular formula
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopentyl propionate is an organic compound, an ester of cyclopentanol and propionic acid. It is recognized for its applications in the fragrance industry and, more significantly, as a crucial component in pharmaceutical formulations, particularly in the design of prodrugs. This technical guide provides an in-depth overview of this compound, focusing on its chemical identity, synthesis, and its role in drug delivery, tailored for a scientific audience.
Chemical and Physical Properties
This compound, also known as cyclopentyl propanoate, is characterized by the following identifiers and properties.
| Property | Value | Reference |
| CAS Number | 22499-66-7 | |
| Molecular Formula | C₈H₁₄O₂ | |
| Molecular Weight | 142.198 g/mol | |
| Density | 0.97 g/cm³ | |
| Boiling Point | 178.1 °C at 760 mmHg | |
| Flash Point | 56.4 °C | |
| Appearance | Clear, colorless to yellow liquid | [1] |
| Solubility | Insoluble in water | [1] |
Applications in Industry
Fragrance and Flavor
This compound and related compounds are utilized in the fragrance and flavoring industries for their characteristic fruity and floral notes. These esters can be incorporated into a variety of consumer products to impart pleasant aromas.
Pharmaceutical Prodrugs
A primary application of the this compound moiety is in the synthesis of ester prodrugs. The lipophilic nature of the cyclopentylpropionate group allows for the formulation of long-acting injectable drugs. When attached to a parent drug molecule, this ester group can slow its release into the bloodstream, thereby extending the drug's therapeutic effect and reducing the frequency of administration.
A prominent example is Testosterone Cypionate , an androgen and anabolic steroid medication. In this formulation, testosterone is esterified with 3-cyclopentylpropionic acid. This modification increases the half-life of testosterone, allowing for less frequent injections in hormone replacement therapy.
Experimental Protocols
Synthesis of this compound via Fischer Esterification
This protocol describes the synthesis of this compound from cyclopentanol and propionic acid using an acid catalyst, a method known as Fischer esterification.
Materials:
-
Cyclopentanol
-
Propionic acid
-
Concentrated sulfuric acid (H₂SO₄) or other acid catalyst like p-toluenesulfonic acid
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Diethyl ether or other suitable extraction solvent
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, combine cyclopentanol and an excess of propionic acid (e.g., 1.5 to 2 molar equivalents). The use of excess propionic acid helps to drive the equilibrium towards the product side.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. The reaction should be monitored for completion, which can take several hours.
-
Workup - Neutralization: After the reaction has cooled to room temperature, transfer the mixture to a separatory funnel. Dilute with diethyl ether. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the excess propionic acid and the sulfuric acid catalyst. Repeat the wash until no more CO₂ evolution is observed.
-
Workup - Washing: Wash the organic layer with brine to remove any remaining water-soluble impurities.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter to remove the drying agent and remove the diethyl ether solvent using a rotary evaporator.
-
Purification: The crude this compound can be purified by fractional distillation to yield the final product.
Signaling Pathways and Logical Relationships
Prodrug Activation of Testosterone Cypionate
This compound is a key component of testosterone cypionate, which functions as a prodrug. A prodrug is an inactive compound that is converted into an active drug within the body. The following diagram illustrates the logical workflow of testosterone cypionate's activation and subsequent mechanism of action.
Caption: Prodrug activation pathway of Testosterone Cypionate.
This diagram illustrates that after administration, testosterone cypionate is slowly released and hydrolyzed by esterase enzymes in the bloodstream to release the active drug, testosterone. Testosterone can then bind to the androgen receptor directly or be converted to the more potent dihydrotestosterone (DHT), which also binds to the androgen receptor. This binding initiates changes in gene transcription, leading to the physiological effects associated with testosterone.
References
Spectroscopic Profile of Cyclopentyl Propionate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclopentyl propionate is an ester characterized by a cyclopentyl ring attached to a propionate group. As with any chemical entity in the pharmaceutical and chemical research landscape, a thorough understanding of its structural and physicochemical properties is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a detailed fingerprint of the molecule, enabling its identification, purity assessment, and structural elucidation. This technical guide presents a summary of the expected spectroscopic data for this compound, based on established principles and data from analogous compounds. Detailed experimental protocols for acquiring such data are also provided to facilitate laboratory work.
Predicted Spectroscopic Data
Due to the limited availability of publicly accessible, experimentally-derived spectra for this compound, the following data tables are based on established chemical shift ranges, characteristic infrared absorption frequencies, and predictable mass spectrometry fragmentation patterns for cyclopentyl and propionate moieties.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-1' (CH-O) | 4.9 - 5.2 | Multiplet | 1H |
| H-2', H-5' (CH₂) | 1.6 - 1.9 | Multiplet | 4H |
| H-3', H-4' (CH₂) | 1.4 - 1.7 | Multiplet | 4H |
| H-2 (CH₂) | 2.2 - 2.4 | Quartet | 2H |
| H-3 (CH₃) | 1.0 - 1.2 | Triplet | 3H |
Predicted in CDCl₃ at 300 MHz. Chemical shifts for the cyclopentyl group are based on typical values for cyclopentyl esters.[1][2][3]
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 (C=O) | 173 - 175 |
| C-1' (CH-O) | 75 - 78 |
| C-2', C-5' (CH₂) | 32 - 35 |
| C-3', C-4' (CH₂) | 23 - 26 |
| C-2 (CH₂) | 27 - 30 |
| C-3 (CH₃) | 8 - 11 |
Predicted in CDCl₃ at 75 MHz. Chemical shifts are estimated based on analogous ester compounds.[4][5][6][7][8]
Table 3: Predicted Infrared (IR) Absorption Data for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| C=O (Ester) | 1735 - 1750 | Strong |
| C-O (Ester) | 1150 - 1250 | Strong |
| C-H (sp³ stretch) | 2850 - 2960 | Medium-Strong |
| C-H (sp³ bend) | 1450 - 1470 | Medium |
Predicted for a liquid film sample. These are characteristic absorption frequencies for saturated aliphatic esters.[9][10][11][12]
Table 4: Predicted Mass Spectrometry (MS) Data for this compound
| m/z | Predicted Fragment |
| 142 | [M]⁺ (Molecular Ion) |
| 113 | [M - C₂H₅]⁺ |
| 85 | [M - OCOC₂H₅]⁺ or [C₅H₉O]⁺ |
| 69 | [C₅H₉]⁺ |
| 57 | [C₂H₅CO]⁺ |
| 29 | [C₂H₅]⁺ |
Predicted for Electron Ionization (EI) source. Fragmentation patterns are inferred from the analysis of similar esters.[13][14][15][16][17][18]
Experimental Protocols
The following are generalized protocols for obtaining spectroscopic data for a liquid sample like this compound. Instrument-specific parameters should be optimized by the operator.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃). The solvent should be chosen based on the sample's solubility and its residual peak should not interfere with the analyte's signals.
-
Instrumentation: Utilize a standard NMR spectrometer (e.g., 300 MHz or higher).
-
¹H NMR Data Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Data Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.
-
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation: As this compound is a liquid, the simplest method is to prepare a neat liquid film. Place a small drop of the sample between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the clean salt plates.
-
Place the sample-loaded plates in the spectrometer and record the sample spectrum.
-
The instrument software will automatically subtract the background from the sample spectrum.
-
A typical spectral range is 4000-400 cm⁻¹.
-
-
Data Analysis: Identify the characteristic absorption bands and compare them with known correlation tables.
Mass Spectrometry (MS)
-
Sample Introduction: For a volatile liquid like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method. The sample is injected into the GC, which separates it from any impurities before it enters the mass spectrometer. Direct infusion via a heated probe can also be used.
-
Ionization: Electron Ionization (EI) is a common technique for this type of molecule, typically performed at 70 eV.
-
Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).
-
Data Acquisition: Acquire a full scan mass spectrum over a relevant m/z range (e.g., 20-200 amu).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.
Visualization of Spectroscopic-Structural Correlations
The following diagram illustrates how the different spectroscopic techniques provide information about the various structural components of this compound.
Caption: Correlation of spectroscopic techniques to structural elucidation of this compound.
References
- 1. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 2. cyclopentane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopentane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. compoundchem.com [compoundchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. C-13 nmr spectrum of cyclopentane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. infrared spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 prominent wavenumbers cm-1 detecting ester functional groups present finger print for identification of methyl propionate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. Esterification and IR Spectroscopy Results PP | Writing in Biology [bcrc.bio.umass.edu]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. uanlch.vscht.cz [uanlch.vscht.cz]
- 13. 3-Cyclopentylpropionic acid, ethyl ester [webbook.nist.gov]
- 14. researchgate.net [researchgate.net]
- 15. revroum.lew.ro [revroum.lew.ro]
- 16. GCMS Section 6.14 [people.whitman.edu]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. chemistry.miamioh.edu [chemistry.miamioh.edu]
An In-depth Technical Guide to the Physical Properties of Cyclopentyl Propionate
This guide provides a comprehensive overview of the key physical properties of Cyclopentyl propionate, specifically its boiling point and density. It is intended for researchers, scientists, and professionals in the field of drug development who require precise and reliable data for their work. This document outlines the experimentally determined values for these properties and provides detailed methodologies for their measurement.
Quantitative Data Summary
The physical properties of this compound are summarized in the table below for quick reference.
| Physical Property | Value | Units | Conditions |
| Boiling Point | 178.1 | °C | at 760 mmHg[1][2] |
| Density | 0.97 | g/cm³ | Standard conditions |
Experimental Protocols
Accurate determination of physical properties is crucial for the characterization and application of chemical compounds. The following sections detail the standard experimental procedures for measuring the boiling point and density of liquids such as this compound.
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[3][4] This property is a key indicator of a substance's purity.[3]
Methodology: Micro-Reflux Method
This method is suitable for small sample volumes and provides an accurate measurement of the boiling point.[5]
-
Apparatus:
-
Small test tube (e.g., 150 mm diameter)
-
Thermometer with a suitable range
-
Heating block or oil bath
-
Magnetic stirrer and a small magnetic stir bar
-
Clamps and stand
-
-
Procedure: [5]
-
Place approximately 0.5 mL of this compound into the small test tube and add a magnetic stir bar.
-
Clamp the test tube in the heating block or oil bath.
-
Position the thermometer bulb approximately 1 cm above the surface of the liquid.
-
Begin gentle stirring and heating of the sample.
-
Observe the liquid until it begins to boil and a ring of condensing vapor (refluxing) is visible on the inner wall of the test tube.
-
Ensure the thermometer bulb is level with this reflux ring for an accurate reading.
-
The stable temperature reading on the thermometer at this point is the boiling point of the liquid.
-
Cease heating and allow the apparatus to cool.
-
Methodology: Capillary Method
An alternative method for determining the boiling point of a small amount of liquid.[4]
-
Apparatus:
-
Capillary tube (sealed at one end)
-
A small sample of the liquid in a container
-
Heating apparatus
-
-
Procedure: [4]
-
Invert an empty glass capillary tube into a container with the liquid sample.
-
Heat the liquid, which will cause the vapor pressure to increase and gas to enter the capillary tube, expelling any trapped air. This will be observed as bubbles emerging from the bottom of the capillary tube.
-
Allow the liquid to cool.
-
The temperature at which the liquid begins to enter the capillary tube is the boiling point, as the vapor pressure inside the tube equals the atmospheric pressure.
-
Density is the mass of a substance per unit volume. It is a fundamental physical property used for substance identification and purity assessment.
Methodology: Direct Measurement of Mass and Volume
This is a straightforward method for determining the density of a liquid.
-
Apparatus:
-
Volumetric flask or a precise measuring cylinder
-
Analytical balance
-
-
Procedure:
-
Measure the mass of a clean, dry volumetric flask or measuring cylinder and record it.
-
Carefully add a known volume of this compound to the flask or cylinder.
-
Measure the total mass of the container with the liquid and record it.
-
Calculate the mass of the liquid by subtracting the mass of the empty container from the total mass.
-
The density is calculated by dividing the mass of the liquid by its volume.
-
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the experimental determination of the physical properties of a liquid compound.
Caption: Workflow for determining the boiling point and density of a liquid.
References
Unveiling the Therapeutic Potential of Cyclopentyl Propionate Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the potential biological activities of cyclopentyl propionate derivatives and related cyclopentane-containing compounds. While this compound itself is primarily recognized in the fragrance industry, its structural motif is present in several classes of naturally occurring and synthetic molecules with significant pharmacological properties. This document delves into the anti-inflammatory, antimicrobial, and cytostatic activities of these derivatives, presenting quantitative data, detailed experimental methodologies, and mechanistic insights to support further research and drug development endeavors.
Anti-inflammatory Activity of Cyclopentene Derivatives from Tabebuia avellanedae
Extracts from the inner bark of Tabebuia avellanedae have been found to contain a series of cyclopentenyl and cyclopentyl esters, collectively known as avellaneines, which exhibit notable anti-inflammatory properties. These compounds have been shown to reduce the production of key inflammatory mediators, suggesting their potential as therapeutic agents for inflammatory diseases.
Quantitative Anti-inflammatory Data
The anti-inflammatory effects of isolated cyclopentene derivatives have been quantified by measuring the inhibition of nitric oxide (NO) and prostaglandin E2 (PGE2) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. Several of these compounds demonstrated a dose-dependent reduction in both NO and PGE2 levels.[1][2]
| Compound | Test System | Endpoint | Result | Reference |
| Avellaneine B | LPS-stimulated RAW 264.7 cells | NO Production | Dose-dependent reduction | [1][2] |
| Avellaneine C | LPS-stimulated RAW 264.7 cells | NO Production | Dose-dependent reduction | [1][2] |
| Avellaneine D | LPS-stimulated RAW 264.7 cells | NO Production | Dose-dependent reduction | [1][2] |
| Known Cyclopentenyl Ester 1 | LPS-stimulated RAW 264.7 cells | NO Production | Dose-dependent reduction | [1][2] |
| Known Cyclopentenyl Ester 2 | LPS-stimulated RAW 264.7 cells | NO Production | Dose-dependent reduction | [1][2] |
| Known Cyclopentenyl Ester 1 | LPS-stimulated RAW 264.7 cells | PGE2 Production | Dose-dependent reduction | [1][2] |
| Known Cyclopentenyl Ester 2 | LPS-stimulated RAW 264.7 cells | PGE2 Production | Dose-dependent reduction | [1][2] |
Experimental Protocols
This protocol outlines the measurement of nitrite, a stable product of NO, in cell culture supernatants using the Griess reagent.[3][4][5][6][7]
Materials:
-
RAW 264.7 macrophage cells
-
Lipopolysaccharide (LPS)
-
Cell culture medium (e.g., DMEM)
-
Griess Reagent (Component A: Sulfanilamide in phosphoric acid; Component B: N-(1-naphthyl)ethylenediamine in water)
-
Sodium nitrite standard solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.
-
After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of the Griess reagent (a 1:1 mixture of Component A and Component B) to each supernatant sample.
-
Incubate the plate at room temperature for 10-15 minutes in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration based on a standard curve generated with sodium nitrite.
This protocol describes the quantification of PGE2 levels in cell culture supernatants using a competitive Enzyme-Linked Immunosorbent Assay (ELISA) kit.[8][9][10][11]
Materials:
-
RAW 264.7 macrophage cells
-
Lipopolysaccharide (LPS)
-
Cell culture medium
-
PGE2 ELISA Kit (containing PGE2 conjugate, primary antibody, secondary antibody-HRP, substrate, and stop solution)
-
96-well microplate (pre-coated with capture antibody)
-
Wash buffer
-
Microplate reader
Procedure:
-
Seed and treat RAW 264.7 cells with test compounds and LPS as described in the NO production assay.
-
Collect the cell culture supernatant.
-
Add standards and samples to the wells of the pre-coated microplate.
-
Add the PGE2 conjugate and primary antibody to the wells and incubate as per the kit instructions.
-
Wash the plate multiple times with wash buffer.
-
Add the secondary antibody conjugated to horseradish peroxidase (HRP) and incubate.
-
Wash the plate again to remove unbound secondary antibody.
-
Add the substrate solution and incubate until color develops.
-
Stop the reaction with the stop solution.
-
Measure the absorbance at 450 nm using a microplate reader. The concentration of PGE2 is inversely proportional to the signal.
Signaling Pathway
The anti-inflammatory effects of these cyclopentene derivatives are believed to be mediated, at least in part, through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[12][13]
References
- 1. Measurement of inflammatory cytokine levels via ELISAs [bio-protocol.org]
- 2. Anti-inflammatory cyclopentene derivatives from the inner bark of Tabebuia avellanedae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5.6. Griess Reagent Assay [bio-protocol.org]
- 4. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2.2. Griess Assay to Measure Nitric Oxide Production by HD11 Cells [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
- 8. raybiotech.com [raybiotech.com]
- 9. file.elabscience.com [file.elabscience.com]
- 10. content.abcam.com [content.abcam.com]
- 11. arborassays.com [arborassays.com]
- 12. In vitro and in vivo anti-inflammatory effects of 5-hydroxyconiferaldehyde via NF-κB, MAPK/AP-1, and Nrf2 modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. MAPK and NF-κB signalling pathways regulate the expression of miRNA, let-7f in human endocervical epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantum chemical calculations on Cyclopentyl propionate
An In-depth Technical Guide to Quantum Chemical Calculations on Cyclopentyl Propionate
Abstract
This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the molecular properties of this compound. While specific computational studies on this compound are not extensively available in peer-reviewed literature, this document outlines the established theoretical methodologies and expected quantitative data based on computational studies of analogous ester compounds such as ethyl propionate and cyclopentyl acetate. The guide is intended for researchers, scientists, and professionals in drug development seeking to understand and apply computational chemistry techniques to the study of small organic molecules.
Introduction
This compound is an ester with applications in the fragrance and flavor industries. Understanding its conformational landscape, electronic properties, and reactivity is crucial for its application and for predicting its behavior in various chemical environments. Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a powerful in-silico approach to investigate these properties at the atomic level.[1][2] These computational methods allow for the prediction of molecular structures, vibrational frequencies, and electronic characteristics, providing insights that complement experimental data.[3][4] This guide details the theoretical background, computational protocols, and expected results for a comprehensive quantum chemical study of this compound.
Theoretical Methodology
The primary method for the quantum chemical analysis of organic molecules like this compound is Density Functional Theory (DFT).[2] DFT has become a popular quantum chemical method for analyzing the structure-property relationships of crystalline compounds.[2] This approach is favored for its balance of computational cost and accuracy in predicting the properties of organic systems.[3][5]
A typical computational workflow involves the following steps:
-
Structure Optimization: The initial geometry of this compound is optimized to find the lowest energy conformation. This is achieved by calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached.
-
Frequency Analysis: Following optimization, a frequency calculation is performed to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).[6] These calculations also provide theoretical vibrational spectra (IR and Raman) which can be compared with experimental data.[7][8]
-
Property Calculations: Once a stable structure is confirmed, various electronic properties are calculated. These include the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the HOMO-LUMO energy gap, dipole moment, and molecular electrostatic potential (MEP).[1][9]
The choice of functional and basis set is critical for obtaining accurate results. For organic molecules, the B3LYP hybrid functional is a common and reliable choice.[6][9] A Pople-style basis set, such as 6-311++G(d,p), is often employed to provide a good description of the electronic structure.[6] To simulate the effects of a solvent, a continuum solvation model, such as the SMD model, can be incorporated into the calculations.[5][6]
Data Presentation
The following tables summarize the expected quantitative data from quantum chemical calculations on this compound, based on typical values for similar esters.
Table 1: Predicted Optimized Geometric Parameters for this compound
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C=O | ~1.21 Å |
| C-O (ester) | ~1.34 Å | |
| O-C (cyclopentyl) | ~1.45 Å | |
| Bond Angle | O=C-O | ~123° |
| C-O-C | ~117° | |
| Dihedral Angle | C-C-O-C | ~180° (for trans conformer) |
Note: These are representative values and the actual calculated values may vary depending on the specific conformation and computational level of theory.
Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound
| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |
| C=O Stretch | Ester Carbonyl | ~1735 - 1750[8] |
| C-O Stretch | Ester Linkage | ~1150 - 1250 |
| C-H Stretch (sp³) | Cyclopentyl and Propionyl | ~2850 - 3000 |
| CH₂ Scissoring | Methylene Groups | ~1440 - 1470[8] |
Note: Calculated frequencies are often scaled by an empirical factor to better match experimental values.
Table 3: Key Predicted Quantum Chemical Descriptors for this compound
| Descriptor | Predicted Value | Significance |
| HOMO Energy | ~ -9.5 eV | Relates to the electron-donating ability of the molecule. |
| LUMO Energy | ~ 1.5 eV | Relates to the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | ~ 11.0 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity.[1] |
| Dipole Moment | ~ 1.8 - 2.5 D | Indicates the overall polarity of the molecule, influencing its solubility and intermolecular interactions.[9] |
Note: These values are highly dependent on the computational method and solvent model used.
Visualization of Computational Workflow
The following diagram illustrates the general workflow for a quantum chemical calculation of this compound.
Caption: General workflow for quantum chemical calculations.
Experimental Protocols
The following provides a detailed, hypothetical protocol for performing a DFT calculation on this compound using the Gaussian software package.[6]
Protocol: DFT Calculation of this compound
-
Molecule Building and Initial Optimization:
-
Construct the 3D structure of this compound using a molecular modeling program (e.g., GaussView, Avogadro).
-
Perform an initial geometry optimization using a computationally inexpensive force field (e.g., UFF) to obtain a reasonable starting structure.
-
-
Input File Preparation:
-
Create a Gaussian input file (.gjf or .com) with the coordinates of the optimized structure.
-
Specify the route section (the line starting with #p) to define the calculation type, method, and basis set. For a geometry optimization followed by a frequency calculation in the gas phase, the route section would be: #p B3LYP/6-311++G(d,p) Opt Freq
-
Define the charge and multiplicity of the molecule (0 and 1 for neutral, singlet this compound).
-
-
Job Submission and Execution:
-
Submit the input file to the Gaussian program for execution on a high-performance computing cluster.
-
Monitor the progress of the calculation.
-
-
Output Analysis:
-
Upon successful completion, analyze the output file (.log or .out).
-
Geometry Optimization: Verify that the optimization has converged by searching for "Stationary point found."
-
Frequency Calculation: Confirm that there are no imaginary frequencies, which indicates a true energy minimum.
-
Thermochemistry: Extract thermodynamic data such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.
-
Vibrational Spectra: Visualize the calculated IR and Raman spectra and compare the frequencies of key vibrational modes with experimental data if available.[7][8]
-
Electronic Properties: Examine the energies of the HOMO and LUMO, the HOMO-LUMO gap, and the dipole moment.[1][9]
-
Molecular Orbitals: Visualize the 3D plots of the HOMO and LUMO to understand the regions of electron density involved in chemical reactions.
-
-
Solvation Effects (Optional):
-
To study the molecule in a solvent, add the SCRF keyword to the route section, specifying the solvent model and the solvent. For example, for calculations in water: #p B3LYP/6-311++G(d,p) Opt Freq SCRF=(SMD, Solvent=Water)
-
Conclusion
Quantum chemical calculations, particularly DFT, provide a robust framework for investigating the molecular structure, vibrational properties, and electronic characteristics of this compound. Although direct computational studies on this specific molecule are limited, the methodologies and expected outcomes can be reliably inferred from research on analogous esters. The data and protocols presented in this guide offer a solid foundation for researchers to conduct and interpret computational studies on this compound, ultimately contributing to a deeper understanding of its chemical behavior and potential applications.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 5. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Case Study Using DFT Calculation Aided Experimental Teaching of Organic Chemistry: Take the Ethyl Acetate Synthesis Experiment as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scirp.org [scirp.org]
- 8. [Study on vibrational spectra of ethyl hexanoate molecule] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Quantification of Cyclopentyl Propionate using Gas Chromatography with Flame Ionization Detection (GC-FID)
Introduction
Cyclopentyl propionate is an ester known for its fruity aroma, finding applications in the fragrance, flavor, and chemical industries. Accurate quantification of this compound is crucial for quality control, formulation development, and research purposes. Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and widely used analytical technique for the analysis of volatile and semi-volatile organic compounds, making it highly suitable for the quantification of this compound.[1][2][3] This application note provides a comprehensive protocol for the quantification of this compound in a solution, adaptable for various matrices with appropriate sample preparation.
Principle of the Method
This method employs gas chromatography to separate this compound from other components in a sample matrix. The sample is vaporized in a heated inlet and carried by an inert gas (carrier gas) through a capillary column. The separation is based on the differential partitioning of the analyte between the stationary phase of the column and the mobile gas phase. Following separation, the analyte is detected by a Flame Ionization Detector (FID), which generates a signal proportional to the amount of organic carbon atoms entering the flame. Quantification is achieved by comparing the peak area of this compound in the sample to that of known calibration standards. An internal standard may be used to improve precision and accuracy.
Experimental Protocols
1. Materials and Reagents
-
This compound: Analytical standard of known purity (e.g., >99%)
-
Internal Standard (IS): (Optional but recommended) A compound not present in the sample with similar chemical properties and a retention time that does not interfere with the analyte or matrix peaks. Examples include undecane, dodecane, or another suitable ester.
-
Solvent: High-purity, volatile organic solvent such as methanol, ethanol, hexane, or ethyl acetate (GC grade or equivalent). The choice of solvent will depend on the sample matrix and solubility.
-
Gases: High-purity helium or hydrogen for the carrier gas, and hydrogen and compressed air for the FID.
2. Instrumentation
A gas chromatograph equipped with a split/splitless injector and a flame ionization detector is required.
3. Chromatographic Conditions
The following table outlines a typical set of GC-FID conditions. These may require optimization based on the specific instrument and column used.
| Parameter | Recommended Setting |
| Column | DB-5, HP-5ms, or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium or Hydrogen at a constant flow rate (e.g., 1.0 - 1.5 mL/min) |
| Injector Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1 ratio for higher concentrations) or Splitless (for trace analysis) |
| Injection Volume | 1 µL |
| Oven Program | - Initial Temperature: 60 °C, hold for 2 minutes- Ramp: 10 °C/min to 200 °C- Final Hold: Hold for 5 minutes |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280 °C |
| Detector Gases | Hydrogen and Air at manufacturer's recommended flow rates |
4. Preparation of Standard Solutions
-
Primary Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 10 mg of this compound standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with the chosen solvent.
-
Internal Standard Stock Solution (if used, e.g., 1000 µg/mL): Prepare in a similar manner to the primary stock solution.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the primary stock solution. A typical concentration range could be 1, 5, 10, 25, 50, and 100 µg/mL. If an internal standard is used, add a constant concentration to each calibration standard and sample.
5. Sample Preparation
The goal of sample preparation is to extract this compound into a clean solvent suitable for GC analysis.[4][5][6]
-
Liquid Samples (e.g., fragrance oils, beverages): A simple "dilute and shoot" method is often sufficient. Accurately dilute a known weight or volume of the sample in the chosen solvent to bring the expected concentration of this compound within the calibration range. For complex matrices, a liquid-liquid extraction may be necessary to remove interferences.
-
Solid Samples (e.g., powders, polymers): An extraction step is required. This may involve techniques such as sonication or Soxhlet extraction with a suitable solvent. The resulting extract is then diluted as necessary for analysis.
-
Headspace Analysis (for volatile matrices): For analyzing volatile compounds in a solid or liquid matrix without direct injection of the matrix, headspace GC can be employed.[6] The sample is heated in a sealed vial, and the vapor phase is injected into the GC.
6. Analysis Procedure
-
Inject the prepared calibration standards into the GC-FID system, starting with the lowest concentration.
-
Construct a calibration curve by plotting the peak area of this compound (or the ratio of the analyte peak area to the internal standard peak area) against the concentration.
-
Inject the prepared sample solutions.
-
Quantify the amount of this compound in the samples by comparing their peak areas to the calibration curve.
Data Presentation
The performance of an analytical method is evaluated through validation parameters. The following tables provide representative data that should be expected from a validated GC-FID method for a compound similar to this compound.
Table 1: Linearity and Range
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 151,980 |
| 25 | 380,500 |
| 50 | 759,900 |
| 100 | 1,525,000 |
| Correlation Coefficient (r²) | >0.995 |
Table 2: Precision and Accuracy
| Parameter | Acceptance Criteria | Typical Result |
| Repeatability (RSD%) | < 2% | 1.2% |
| Intermediate Precision (RSD%) | < 3% | 2.1% |
| Accuracy (Recovery %) | 90 - 110% | 98.5% |
Table 3: Limits of Detection and Quantification
| Parameter | Typical Value (µg/mL) |
| Limit of Detection (LOD) | 0.1 |
| Limit of Quantification (LOQ) | 0.5 |
Visualizations
Caption: Experimental workflow for GC-FID analysis.
Caption: Principle of quantification by GC-FID.
References
Application Note: HPLC Method for the Analysis of Cyclopentyl Propionate
Abstract
This application note details a robust High-Performance Liquid Chromatography (HPLC) method developed for the quantitative analysis of Cyclopentyl Propionate. Due to the compound's lack of a significant UV chromophore, a Refractive Index (RI) detector is employed. The method utilizes a reversed-phase C18 column with an isocratic mobile phase of acetonitrile and water, providing a simple, reliable, and reproducible approach for the determination of this compound in various sample matrices. This method is suitable for quality control during production, stability testing, and purity assessment in research and drug development settings.
Introduction
This compound (also known as cypionic acid) is an aliphatic carboxylic acid ester often used in pharmaceutical formulations as a prodrug to enhance the half-life of parent compounds like testosterone and estradiol.[1] Accurate quantification of this compound is crucial for ensuring product quality and consistency. High-Performance Liquid Chromatography (HPLC) is a primary technique for such analyses.
A significant challenge in developing an HPLC method for this compound is its chemical structure, which lacks a chromophore that absorbs light in the typical UV-Visible range (190-900 nm).[2][3] Consequently, standard UV-Vis detectors offer poor sensitivity. To overcome this, the presented method employs a Refractive Index (RI) detector, which is a universal detector that measures the difference in the refractive index between the mobile phase and the analyte eluting from the column.[4][5][6] This makes it ideal for analyzing non-chromophoric compounds.
Experimental
Instrumentation and Consumables
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with:
-
Quaternary Pump
-
Autosampler
-
Column Thermostat
-
Refractive Index Detector (RID)
-
-
Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent reversed-phase column.
-
Chemicals & Reagents:
-
This compound Reference Standard (>99% purity)
-
Acetonitrile (HPLC Grade)
-
Deionized Water (18.2 MΩ·cm)
-
-
Software: OpenLab CDS or equivalent chromatography data station.
Chromatographic Conditions
The instrumental parameters were optimized to achieve efficient separation and peak symmetry. As RI detectors are sensitive to changes in mobile phase composition and temperature, an isocratic elution at a constant temperature is mandatory.[2][4]
| Parameter | Condition |
| Column | Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Water (65:35, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 35 °C |
| Detector | Refractive Index Detector (RID) |
| RID Temperature | 35 °C |
| Run Time | 10 minutes |
Protocols
Standard Solution Preparation
-
Stock Solution (1000 µg/mL): Accurately weigh 50 mg of this compound reference standard into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase (Acetonitrile:Water, 65:35). Mix thoroughly.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations of 50, 100, 250, 500, and 750 µg/mL.
Sample Preparation
-
Accurately weigh a sample amount expected to contain approximately 25 mg of this compound into a 50 mL volumetric flask.
-
Add approximately 30 mL of the mobile phase and sonicate for 10 minutes to ensure complete dissolution.
-
Allow the solution to return to room temperature, then dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial prior to injection.
Results and Data
The developed method was validated for linearity, precision, and accuracy using the prepared standard solutions. The following table summarizes the illustrative quantitative data obtained.
| Parameter | Result |
| Retention Time (RT) | ~ 5.8 min |
| Linearity Range | 50 - 750 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Precision (%RSD, n=6) | < 2.0% |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Limit of Detection (LOD) | ~ 15 µg/mL |
| Limit of Quantitation (LOQ) | ~ 50 µg/mL |
Note: Data presented is for illustrative purposes and should be verified experimentally.
Method Development Workflow
The logical workflow for developing this HPLC method is outlined below. The process begins with defining the analytical requirements and proceeds through analyte characterization, method optimization, and validation.
References
- 1. Cypionic acid - Wikipedia [en.wikipedia.org]
- 2. jasco-global.com [jasco-global.com]
- 3. veeprho.com [veeprho.com]
- 4. RI Detector HPLC | SCION Instruments [scioninstruments.com]
- 5. HPLC 偵測器如何運作 | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. Differential refractometer - Wikipedia [en.wikipedia.org]
Application Note: Gas Chromatography Method for the Separation of Cyclopentyl Propionate
[AN-GC-001]
Abstract
This application note details a general-purpose gas chromatography (GC) method for the separation and analysis of cyclopentyl propionate. The described protocol is intended for researchers, scientists, and professionals in drug development and related fields. The method utilizes a common capillary GC column and a flame ionization detector (FID), providing a robust starting point for method development and validation.
Introduction
This compound is an ester of interest in various chemical and pharmaceutical applications. Accurate and reliable quantification is crucial for quality control and research purposes. Gas chromatography is a powerful analytical technique for the separation and analysis of volatile and semi-volatile compounds like esters. This document provides a foundational GC method, including instrument parameters and a general experimental workflow.
Experimental Protocols
A detailed methodology for the gas chromatographic analysis of this compound is provided below. This protocol is a recommended starting point and may require optimization based on the specific analytical instrumentation and sample matrix.
Sample Preparation:
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent such as heptane or ethyl acetate. From the stock solution, prepare a series of calibration standards by serial dilution to cover the desired concentration range.
-
Sample Dilution: Dilute the sample containing this compound with the same solvent used for the standards to ensure the analyte concentration falls within the calibration range.
Gas Chromatography (GC) Analysis:
The following table summarizes the recommended GC parameters for the analysis of this compound. These parameters are based on typical conditions for the analysis of similar esters.[1]
| Parameter | Recommended Value |
| Column | Non-polar capillary column (e.g., DB-1, HP-5MS, VF-1ms) or a polar column with a polyethylene glycol (PEG) stationary phase (e.g., Carbowax, Omegawax) |
| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector | Split/Splitless |
| Injector Temperature | 250 °C |
| Split Ratio | 50:1 (can be optimized based on sample concentration) |
| Injection Volume | 1 µL |
| Oven Program | |
| Initial Temperature | 70 °C, hold for 2 minutes |
| Ramp Rate | 10 °C/min |
| Final Temperature | 240 °C, hold for 5 minutes |
| Carrier Gas | Helium or Hydrogen |
| Flow Rate | 1.0 mL/min (constant flow) |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 280 °C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas (N2 or He) | 25 mL/min |
Data Analysis:
Identify the this compound peak in the chromatogram based on its retention time, as determined by the analysis of a pure standard. Quantify the analyte by constructing a calibration curve from the peak areas of the prepared standards versus their known concentrations.
Experimental Workflow
The following diagram illustrates the general workflow for the GC analysis of this compound.
Caption: Workflow for GC analysis of this compound.
Discussion
The selection of the stationary phase is a critical parameter in gas chromatography. For general-purpose analysis of esters like this compound, a non-polar column such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5, HP-5MS) is a good starting point. For potentially better peak shape and resolution, a more polar column, such as a polyethylene glycol (PEG) phase (e.g., Carbowax, Omegawax), can be employed. However, it is important to avoid silylation reagents with PEG columns as they can damage the stationary phase.
The oven temperature program should be optimized to ensure adequate separation from other components in the sample matrix and to achieve a reasonable analysis time. A slower ramp rate can improve resolution, while a faster ramp rate will shorten the run time.[2] The injector and detector temperatures are set high enough to ensure rapid volatilization of the sample and to prevent condensation, respectively.
The choice of carrier gas, either helium or hydrogen, will affect the analysis speed and efficiency. Hydrogen can provide faster analysis times at lower pressures but is flammable. Helium is a safe and common alternative. The flow rate should be optimized for the specific column dimensions to achieve the best separation efficiency.
For detection, a Flame Ionization Detector (FID) is recommended due to its high sensitivity to organic compounds and its wide linear range.[1] For applications requiring definitive identification, a mass spectrometer (MS) can be used as the detector.
Conclusion
This application note provides a comprehensive starting point for the development of a gas chromatography method for the separation and analysis of this compound. The provided parameters and workflow are based on established principles for the analysis of similar ester compounds. Method optimization and validation are essential to ensure the accuracy and reliability of the results for a specific application.
References
Protocol for the Purification of Cyclopentyl Propionate by Fractional Distillation
Application Note
This document provides a detailed protocol for the purification of cyclopentyl propionate by fractional distillation. This method is intended for researchers, scientists, and drug development professionals who require a high-purity sample of the ester, free from starting materials and other potential impurities. This compound is commonly synthesized via Fischer esterification of cyclopentanol with propionic acid, and residual unreacted starting materials are the most probable impurities. Fractional distillation is an effective technique for separating components of a liquid mixture with differing boiling points. Given the significant difference between the boiling point of this compound and its likely impurities, this method provides an efficient means of purification.
Key Physical Properties for Separation
A successful distillation relies on the differences in the boiling points of the components in the mixture. The key physical properties for the purification of this compound are summarized below.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C at 760 mmHg) | Boiling Point (°C at 12 mmHg) | Density (g/cm³) |
| This compound | 142.20 | 178.1[1] | 130-132[2] | 0.97[1] |
| Propionic acid | 74.08 | 141.2[2] | - | 0.99 |
| Cyclopentanol | 86.13 | 139-140[1] | - | 0.95 |
Experimental Protocol
This protocol outlines the fractional distillation procedure for purifying this compound.
Materials and Equipment
-
Crude this compound
-
Round-bottom flask (appropriate size for the volume of crude product)
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with a condenser
-
Thermometer and adapter
-
Receiving flasks
-
Heating mantle with a stirrer
-
Boiling chips or a magnetic stir bar
-
Clamps and stands to secure the apparatus
-
Vacuum adapter and vacuum source (optional, for vacuum distillation)
-
Glass wool for insulation
Pre-Distillation Preparation
-
Apparatus Setup: Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is clean and dry. The round-bottom flask should be no more than two-thirds full with the crude this compound.
-
Addition of Boiling Chips: Add a few boiling chips or a magnetic stir bar to the round-bottom flask containing the crude ester to ensure smooth boiling.
-
Secure the Apparatus: Securely clamp the flask, fractionating column, distillation head, and condenser. The thermometer bulb should be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is distilling.
-
Insulation: For better efficiency, insulate the fractionating column and the neck of the flask with glass wool or aluminum foil.
Distillation Procedure
-
Heating: Begin heating the round-bottom flask gently using the heating mantle.
-
First Fraction (Impurities): As the mixture heats, the component with the lowest boiling point will begin to vaporize first. In this case, a mixture of cyclopentanol and propionic acid is expected to distill at approximately 139-141°C at atmospheric pressure.
-
Temperature Monitoring: Carefully monitor the temperature at the distillation head. The temperature should rise and then stabilize as the first fraction (impurities) distills over.
-
Collecting the First Fraction: Collect this initial fraction in a receiving flask. Continue collecting until the temperature begins to drop, indicating that most of the lower-boiling impurities have been removed.
-
Changing Receiving Flasks: Once the temperature starts to rise again, change the receiving flask to collect the intermediate fraction.
-
Second Fraction (Pure Product): The temperature will then rise and stabilize again at the boiling point of this compound (approximately 178°C at atmospheric pressure). Collect this fraction in a clean, pre-weighed receiving flask. This is the purified product.
-
Stopping the Distillation: Stop the distillation when only a small amount of residue remains in the distillation flask. Do not distill to dryness.
-
Post-Distillation: Allow the apparatus to cool down completely before disassembling. Weigh the collected purified this compound to determine the yield.
Post-Distillation Analysis
The purity of the collected this compound fraction can be assessed using analytical techniques such as:
-
Gas Chromatography (GC): To determine the percentage of purity and detect any remaining impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the purified ester.
-
Infrared (IR) Spectroscopy: To verify the presence of the ester functional group and the absence of hydroxyl (from cyclopentanol) and carboxylic acid groups (from propionic acid).
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the purification of this compound by distillation.
Caption: Workflow for this compound purification.
References
Application Notes and Protocols for Cyclopentyl Propionate in Flavor and Fragrance Research
Introduction to Cyclopentyl Propionate
This compound is an ester formed from the reaction of cyclopentanol and propionic acid. While not a commonly cited ingredient, its chemical structure suggests potential for interesting organoleptic properties. Esters are a critical class of compounds in flavors and fragrances, often imparting fruity, sweet, and floral notes. For instance, the structurally similar allyl cyclohexyl propionate is valued for its pineapple-like scent with green and woody nuances[1]. Based on its components, this compound might be hypothesized to possess a fruity, slightly waxy, and perhaps ethereal aroma profile.
These notes are intended to guide a researcher in the systematic evaluation of a novel or sparsely documented flavor and fragrance ingredient like this compound.
Physicochemical Properties (Hypothetical)
A summary of expected, though not experimentally verified, physicochemical properties is presented in Table 1. These values are critical for formulation, stability testing, and analytical method development.
| Property | Predicted Value/Characteristic | Reference Compound Data (for comparison) |
| Chemical Formula | C8H14O2 | Cyclohexyl Propionate: C9H16O2[2] |
| Molecular Weight | 142.20 g/mol | Cyclohexyl Propionate: 156.22 g/mol [2] |
| Appearance | Colorless to pale yellow liquid | Musk Cyclopentenyl Propionate: Colorless to pale yellow liquid[3] |
| Odor Profile | (Hypothetical) Fruity, pineapple, waxy, slightly green | Cyclohexyl Propionate: Fruity, green, banana, waxy, pineapple[2] |
| Boiling Point | Estimated ~180-200 °C | Musk Cyclopentenyl Propionate: 336-337 °C[3] |
| Solubility | Soluble in alcohol and oils; likely insoluble in water | Musk Cyclopentenyl Propionate: Soluble in alcohol, insoluble in water[3] |
Table 1: Hypothetical Physicochemical Properties of this compound.
Application Areas in Flavor and Fragrance Research
Given its ester structure, this compound could be investigated for its utility in a variety of applications:
-
Flavor Applications:
-
Fruit Flavors: As a potential component in pineapple, apple, or mixed fruit flavor formulations.
-
Beverages: To add a unique fruity top note to juices and soft drinks.
-
Confectionery: For use in hard candies, chewing gum, and gummy candies.
-
-
Fragrance Applications:
-
Fine Fragrances: To introduce a novel fruity or green note in floral or chypre compositions.
-
Personal Care: In shampoos, soaps, and lotions to provide a fresh and fruity scent.
-
Household Products: As a component in air fresheners and cleaning products.
-
Experimental Protocols
The following are detailed protocols for the sensory and analytical evaluation of a novel ester like this compound.
This protocol outlines the steps for determining the flavor profile of this compound in a simple aqueous solution.
Objective: To characterize the organoleptic properties (aroma and taste) of this compound and determine its detection threshold.
Materials:
-
This compound (high purity, >99%)
-
Deionized, odor-free water
-
Sucrose (for sweetness evaluation)
-
Panel of 8-12 trained sensory panelists
-
Glass tasting vessels with lids
-
Pipettes and glassware
Methodology:
-
Stock Solution Preparation: Prepare a 1% solution of this compound in food-grade ethanol.
-
Dilution Series: Create a series of dilutions in deionized water, starting from a concentration where the flavor is clearly perceptible down to a level where it is not. A common starting point for esters is in the parts-per-million (ppm) range.
-
Threshold Testing (Ascending Forced-Choice Method):
-
Present panelists with three samples: two are blanks (water) and one contains a low concentration of the flavorant.
-
Ask panelists to identify the "odd" sample.
-
Increase the concentration in subsequent sets until the panelist can reliably detect the difference. The detection threshold is the concentration at which the substance is detected 50% of the time above chance.
-
-
Flavor Profile Description:
-
Prepare a solution of this compound at a concentration 3-5 times its detection threshold in a 5% sugar-water solution.
-
Present the sample to the trained panel.
-
Panelists will individually describe the aroma (orthonasal) and flavor (retronasal) attributes using a standardized lexicon of terms (e.g., fruity, green, waxy, sweet, chemical).
-
A consensus flavor profile is then developed from the panelists' descriptions.
-
Below is a DOT script for the sensory evaluation workflow.
This protocol describes a method for quantifying this compound in a simple matrix, such as a beverage.
Objective: To develop a reliable method for the quantification of this compound in a liquid matrix.
Materials & Equipment:
-
Gas Chromatograph with Mass Spectrometric detector (GC-MS)
-
SPME (Solid Phase Microextraction) fibers (e.g., DVB/CAR/PDMS)
-
Vials with septa
-
This compound standard
-
Internal standard (e.g., cyclohexyl acetate)
-
Sodium chloride
Methodology:
-
Sample Preparation:
-
Place 5 mL of the liquid sample into a 20 mL headspace vial.
-
Add a known concentration of the internal standard.
-
Add 1g of NaCl to increase the volatility of the analyte.
-
-
SPME Extraction:
-
Place the vial in a heated water bath (e.g., 40°C) with magnetic stirring.
-
Expose the SPME fiber to the headspace of the sample for a set time (e.g., 30 minutes) to allow for the adsorption of volatile compounds.
-
-
GC-MS Analysis:
-
Desorb the SPME fiber in the heated GC inlet.
-
Use a suitable capillary column (e.g., DB-5ms).
-
Program the oven temperature to separate the compounds of interest.
-
The mass spectrometer should be operated in SCAN mode to identify the compound and in SIM (Selected Ion Monitoring) mode for quantification, using characteristic ions of this compound and the internal standard.
-
-
Calibration and Quantification:
-
Prepare a series of standards with known concentrations of this compound and a constant concentration of the internal standard.
-
Analyze these standards using the same method.
-
Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.
-
Calculate the concentration of this compound in the unknown sample using this calibration curve.
-
A DOT script for the GC-MS quantification workflow is provided below.
Mechanism of Action: Olfactory Signaling Pathway
The perception of aroma compounds like this compound is initiated by their interaction with olfactory receptors (ORs) located on olfactory sensory neurons in the nasal cavity. These receptors are a large family of G protein-coupled receptors (GPCRs)[4][5].
The binding of an odorant molecule to its specific OR triggers a conformational change in the receptor, which in turn activates an associated G-protein (Golf)[6][7]. This initiates a signaling cascade:
-
The activated Golf stimulates adenylyl cyclase.
-
Adenylyl cyclase converts ATP to cyclic AMP (cAMP).
-
cAMP opens cyclic nucleotide-gated ion channels, leading to an influx of Na+ and Ca2+ ions.
-
This influx depolarizes the neuron, generating an action potential.
-
The action potential travels along the axon to the olfactory bulb in the brain, where the signal is processed, leading to the perception of a specific smell.
The following DOT script illustrates this signaling pathway.
Conclusion for Researchers
While this compound is not a well-documented flavor or fragrance ingredient, its ester structure suggests it holds potential for novel sensory profiles. The protocols and information provided here offer a systematic framework for researchers to evaluate its properties. By employing standardized sensory evaluation and robust analytical methods, the potential contributions of new molecules like this compound to the field of flavor and fragrance science can be thoroughly investigated. The study of such novel compounds is essential for the continued innovation and development of new flavor and fragrance creations.
References
- 1. Allyl Cyclohexyl Propionate (2705-87-5) - Fruity Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 2. cyclohexyl propionate, 6222-35-1 [thegoodscentscompany.com]
- 3. musk cyclopentenyl propionate, 84012-64-6 [thegoodscentscompany.com]
- 4. Mammalian olfactory receptors: pharmacology, G protein coupling and desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Olfactory receptors: GPCRs and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Olfactory receptor - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Cyclopentyl Propionate Moiety as a Building Block for Pharmaceutical Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
While cyclopentyl propionate itself is primarily recognized as a fragrance and flavoring agent, the constituent chemical groups—the cyclopentyl ring and the propionate ester—are valuable moieties in medicinal chemistry. The cyclopentyl group is a common feature in a variety of therapeutic agents, prized for its ability to introduce conformational rigidity and improve metabolic stability. Similarly, the propionate group can be found in several drugs and is particularly important in the formation of prodrugs to enhance bioavailability.
This document provides an overview of the application of the cyclopentylpropionate structural motif in the synthesis of pharmaceutical compounds, with a specific focus on its role in the widely used anabolic steroid, Testosterone Cypionate. Detailed protocols for the synthesis and characterization of this compound are provided as a representative example of how this chemical structure is utilized in drug development.
Section 1: The Cyclopentyl Moiety in Medicinal Chemistry
The cyclopentane ring is a versatile scaffold in drug design.[1] Its non-planar, flexible conformation allows it to interact favorably with a variety of biological targets. Furthermore, the incorporation of a cyclopentyl group can enhance the lipophilicity of a drug molecule, which can improve its absorption and distribution characteristics.
Examples of drugs containing a cyclopentyl or cyclopentane-derived ring system include:
-
Antivirals: Carbocyclic nucleosides like Abacavir and Entecavir, used in the treatment of HIV and hepatitis B respectively, feature a cyclopentane ring in place of the ribose sugar of natural nucleosides.[2]
-
Anticancer agents: Certain peptide nucleic acids (PNAs) with modified backbones for enhanced stability and binding affinity incorporate cyclopentyl derivatives.[2]
-
Antiplatelet agents: The cyclopentyl-triazolol-pyrimidine (CPTP) scaffold is the basis for a class of P2Y12 receptor antagonists, which are important anti-platelet drugs.[3]
-
Analgesics: Novel cyclopentane carboxylic acids are being explored as potent and selective inhibitors of the NaV1.7 sodium channel for the treatment of pain.[4]
Section 2: The Propionate Moiety and Prodrug Strategies
The propionate group, particularly in the form of an ester, is a key functional group in several pharmaceutical compounds. One of its most important applications is in the creation of prodrugs. A prodrug is an inactive or less active form of a drug that is metabolized into the active form in the body. Ester prodrugs are a common strategy to improve the pharmacokinetic properties of a drug, such as increasing its half-life.[5]
The lipophilicity of the propionate ester allows for the formulation of depot injections, where the drug is slowly released from an oily vehicle at the site of intramuscular injection. This results in a sustained release of the active drug over a prolonged period, reducing the frequency of administration.
Section 3: Case Study: Testosterone Cypionate
Testosterone cypionate is a synthetic, oil-soluble 17 (beta)-cyclopentylpropionate ester of the natural androgen, testosterone.[6] It is a widely used medication for the treatment of low testosterone levels in men. The cypionate ester significantly increases the half-life of testosterone, allowing for less frequent injections compared to the unesterified hormone.
Synthesis of Testosterone Cypionate
Testosterone cypionate is synthesized from testosterone and 3-cyclopentylpropionic acid.[6] The reaction involves the esterification of the 17-hydroxyl group of testosterone with 3-cyclopentylpropionyl chloride.
Experimental Protocol: Synthesis of Testosterone Cypionate
This protocol is adapted from established synthetic methods.[6]
Materials:
-
Testosterone (5 g)
-
N,N-Dimethylacetamide (DMA) (25 ml)
-
Pyridine (1.7 ml)
-
3-Cyclopentylpropionyl chloride (3.2 ml)
-
Water
-
Aqueous acetone
Procedure:
-
Under a nitrogen atmosphere, dissolve 5 g of testosterone in 25 ml of DMA in a suitable reaction vessel.
-
Add 1.7 ml of pyridine to the solution and stir to mix.
-
Cool the reaction mixture to 0-10 °C in an ice bath.
-
Slowly add 3.2 ml of 3-cyclopentylpropionyl chloride to the cooled solution.
-
Allow the reaction to proceed for 5 hours at room temperature with continuous stirring.
-
Upon completion of the reaction, add 8 ml of water to the mixture.
-
Stir the mixture for 1 hour to precipitate the product.
-
Filter the precipitated testosterone cypionate.
-
Wash the product with aqueous acetone.
-
Dry the final product under vacuum at room temperature.
Expected Yield: Approximately 5.5 g (77%)
Quantitative Data
| Parameter | Value | Reference |
| Starting amount of Testosterone | 5 g | [6] |
| Volume of DMA | 25 ml | [6] |
| Volume of Pyridine | 1.7 ml | [6] |
| Volume of 3-Cyclopentylpropionyl chloride | 3.2 ml | [6] |
| Reaction Time | 5 hours | [6] |
| Reaction Temperature | 0-10 °C (initial), then Room Temperature | [6] |
| Expected Yield | 5.5 g (77%) | [6] |
| Purity (by HPLC) | 98.77% | [6] |
Mechanism of Action of Testosterone
Testosterone, the active component of testosterone cypionate, is the primary male sex hormone and an anabolic steroid. It exerts its effects by binding to and activating the androgen receptor (AR), a nuclear receptor.
The testosterone-AR complex then translocates to the nucleus, where it binds to specific DNA sequences called hormone response elements (HREs). This binding modulates the transcription of androgen-responsive genes, leading to a wide range of physiological effects, including the development of male secondary sexual characteristics, maintenance of muscle mass and bone density, and regulation of libido.
Section 4: Visualizations
Synthetic Workflow for Testosterone Cypionate
References
- 1. researchgate.net [researchgate.net]
- 2. Preparation of cyclopentyl derivatives and their application to the synthesis of Active Pharmaceutical Ingredients and Peptide Nucleic Acids [repository.rcsi.com]
- 3. Synthesis and biological evaluation of cyclopentyl-triazolol-pyrimidine (CPTP) based P2Y12 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of novel cyclopentane carboxylic acids as potent and selective inhibitors of NaV1.7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cypionic acid - Wikipedia [en.wikipedia.org]
- 6. Testosterone cypionate synthesis - chemicalbook [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Cyclopentyl Propionate Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of cyclopentyl propionate.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and well-established method is the Fischer-Speier esterification. This reaction involves the acid-catalyzed condensation of cyclopentanol with propionic acid (or its anhydride/chloride) to form this compound and water.[1][2][3]
Q2: What are the typical starting materials for this synthesis?
A2: The primary reactants are cyclopentanol and a propionylating agent, which is typically propionic acid. Propionyl chloride or propionic anhydride can also be used, often leading to a more vigorous reaction.
Q3: Which catalysts are most effective for this esterification?
A3: Strong Brønsted acids are the standard catalysts. Concentrated sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are commonly used.[1][2] Solid acid catalysts, such as sulfated zirconia or certain ion-exchange resins, are also effective and can simplify catalyst removal.[4]
Q4: Why is my reaction yield lower than expected?
A4: Low yield in Fischer esterification is often due to its reversible nature.[1] The presence of water, a byproduct, can drive the reaction equilibrium back toward the reactants. Other factors can include incomplete reaction, side reactions, or loss of product during workup and purification.
Q5: How can I drive the reaction equilibrium towards the product side to increase yield?
A5: To maximize the yield of this compound, Le Chatelier's principle should be applied. This can be achieved in two primary ways:
-
Use of Excess Reactant: Employing a large excess of one of the reactants, typically the less expensive one (often cyclopentanol), will shift the equilibrium to favor ester formation.[1][5]
-
Water Removal: Actively removing water as it is formed is a highly effective strategy. This is commonly done by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene.[1]
Q6: What are the standard purification steps for this compound?
A6: After the reaction is complete, a typical workup involves:
-
Neutralization: Washing the reaction mixture with a weak base, such as a saturated sodium bicarbonate (NaHCO₃) solution, to quench the acid catalyst and remove any unreacted propionic acid.
-
Extraction: Using an organic solvent to extract the ester from the aqueous layer.
-
Drying: Drying the organic phase over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Distillation: Performing fractional distillation under reduced pressure to isolate the pure this compound from the solvent and any high-boiling point impurities.[6]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
Problem 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Ineffective Water Removal | The presence of water inhibits the forward reaction. Ensure your Dean-Stark apparatus is functioning correctly and that the solvent forms an azeotrope with water. Alternatively, use molecular sieves in the reaction flask.[1] |
| Inactive Catalyst | The acid catalyst may be old, hydrated, or used in insufficient quantity. Use a fresh, anhydrous acid catalyst. Verify the required catalytic amount based on your specific protocol. |
| Insufficient Reaction Time or Temperature | Esterification reactions can be slow. Ensure the reaction is heated to reflux for an adequate duration.[5] Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). |
| Reactant Stoichiometry | The reaction is equilibrium-limited. Increase the molar ratio of one reactant (e.g., use 2-3 equivalents of cyclopentanol for every equivalent of propionic acid).[7] |
Problem 2: Product Contamination & Impurities
| Possible Cause | Suggested Solution |
| Presence of Unreacted Carboxylic Acid | The final product has an acidic smell or fails characterization tests. Thoroughly wash the organic layer with a saturated sodium bicarbonate solution until CO₂ evolution ceases.[2] |
| Presence of Unreacted Alcohol | A broad peak around 3200-3500 cm⁻¹ is observed in the IR spectrum. Ensure the extraction and washing steps are performed efficiently to remove water-soluble cyclopentanol. A final, careful distillation is crucial. |
| Side Reactions (e.g., Ether Formation) | At high temperatures, the acid catalyst can promote the dehydration of cyclopentanol to form dicyclopentyl ether. Run the reaction at the lowest effective reflux temperature and avoid prolonged heating after completion. |
Experimental Protocols & Data
General Protocol for Fischer Esterification of this compound
This protocol is a general guideline and may require optimization.
-
Apparatus Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus, and a reflux condenser.
-
Reactant Charging: To the flask, add cyclopentanol (e.g., 1.5 equivalents), propionic acid (1.0 equivalent), and a suitable solvent that forms an azeotrope with water (e.g., toluene).
-
Catalyst Addition: Carefully add the acid catalyst (e.g., 0.05 equivalents of concentrated H₂SO₄ or p-TsOH).
-
Reaction: Heat the mixture to reflux. Water will begin to collect in the side arm of the Dean-Stark trap. Continue refluxing until no more water is collected, indicating the reaction is nearing completion.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and finally, brine.
-
Dry the separated organic layer over anhydrous sodium sulfate.
-
-
Purification: Filter off the drying agent and remove the solvent using a rotary evaporator. Purify the crude ester by vacuum distillation to obtain pure this compound.
Data on Factors Influencing Esterification Yield
| Parameter | Condition 1 | Expected Yield Trend | Condition 2 | Expected Yield Trend | Rationale & Citation |
| Reactant Molar Ratio (Alcohol:Acid) | 1:1 | Moderate | >3:1 | High | An excess of alcohol shifts the equilibrium to the right, favoring product formation.[7][8] |
| Catalyst Type | Homogeneous (H₂SO₄) | High | Heterogeneous (Solid Acid) | Moderate to High | Homogeneous catalysts are highly active but can be difficult to remove. Solid acids are easily separable and reusable, though may sometimes show lower activity.[4] |
| Catalyst Loading | Low (e.g., 1% w/w) | Lower / Slower Rate | High (e.g., 5% w/w) | Higher / Faster Rate | Increased catalyst concentration accelerates the reaction rate, allowing equilibrium to be reached faster.[5] |
| Water Removal | No Removal | Low | Azeotropic Distillation | High | Continuous removal of the water byproduct is one of the most effective methods to drive the reaction to completion.[1][2] |
| Temperature | Lower Temperature | Slower Rate | Reflux Temperature | Faster Rate | Higher temperatures increase the reaction rate, but excessively high temperatures can promote side reactions.[5] |
Visual Guides
Experimental Workflow Diagram
The following diagram illustrates the typical workflow for the synthesis and purification of this compound.
Troubleshooting Logic for Low Yield
This flowchart provides a logical path for diagnosing the cause of low reaction yields.
References
- 1. Fischer Esterification [organic-chemistry.org]
- 2. Fischer-Speier Esterification and Beyond: Recent Mechanicistic Advances [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. journal.bcrec.id [journal.bcrec.id]
- 6. Fischer Esterification - 1863 Words | Bartleby [bartleby.com]
- 7. The Effect of Reaction Temperature, Catalyst Concentration and Alcohol Ratio in the Production of Biodiesel from Raw and Purified Castor Oil [scirp.org]
- 8. jestec.taylors.edu.my [jestec.taylors.edu.my]
Troubleshooting side reactions in Cyclopentyl propionate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of cyclopentyl propionate.
Troubleshooting Guide
Q1: My reaction yield is significantly lower than expected. What are the common causes and how can I improve it?
Low yields in the Fischer esterification of cyclopentanol with propionic acid are common and can often be attributed to the reversible nature of the reaction and the occurrence of side reactions.[1][2][3]
Possible Causes and Solutions:
-
Incomplete Reaction (Equilibrium): The Fischer esterification is an equilibrium process. To drive the reaction towards the product side, you can:
-
Use an Excess of One Reactant: Employing a large excess of either cyclopentanol or propionic acid can shift the equilibrium to favor the formation of this compound.[4][5][6] Using the less expensive reagent in excess is generally more cost-effective.
-
Remove Water: The water produced as a byproduct can hydrolyze the ester back to the starting materials. Removing water as it forms is a highly effective method to increase the yield.[4][5] This can be achieved using a Dean-Stark apparatus, molecular sieves, or a strong dehydrating agent like concentrated sulfuric acid.[5]
-
-
Side Reactions: The primary side reaction is the acid-catalyzed dehydration of cyclopentanol to form cyclopentene.[1] This is particularly prevalent with secondary alcohols like cyclopentanol, especially at higher temperatures.
-
Control Reaction Temperature: Maintain the reaction temperature at the lowest effective level to minimize the rate of the dehydration side reaction.
-
Choice of Acid Catalyst: While strong acids like sulfuric acid are effective catalysts, they also promote dehydration. Consider using a milder acid catalyst or a solid acid catalyst which can sometimes offer better selectivity.
-
-
Purity of Reagents: Ensure that your starting materials (cyclopentanol and propionic acid) are of high purity and are anhydrous. Water present at the start of the reaction will inhibit the forward reaction.
-
Reaction Time: The esterification of secondary alcohols can be slower than that of primary alcohols. Ensure the reaction has been allowed to proceed for a sufficient amount of time to reach equilibrium. Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is recommended.
Q2: I have identified cyclopentene as a major byproduct in my reaction mixture. How can I minimize its formation?
The formation of cyclopentene is a result of the acid-catalyzed E1 elimination (dehydration) of cyclopentanol.
Strategies to Minimize Cyclopentene Formation:
-
Lower Reaction Temperature: The rate of elimination reactions is highly dependent on temperature. Running the esterification at a lower temperature will significantly favor the substitution (esterification) reaction over the elimination reaction.
-
Use a Milder Acid Catalyst: Strong, non-nucleophilic acids like sulfuric acid are excellent for promoting dehydration. While a catalyst is necessary for esterification, using a less aggressive acid or a solid-supported acid catalyst might reduce the extent of cyclopentene formation.
-
Control the Amount of Acid Catalyst: Use the minimum effective amount of the acid catalyst. Excess strong acid will increase the rate of dehydration.
-
Reaction Time: Do not prolong the reaction time unnecessarily, especially at elevated temperatures, as this can lead to increased byproduct formation.
Q3: After the reaction, I am having difficulty isolating and purifying the this compound. What is the recommended work-up and purification procedure?
The work-up and purification process for esters typically involves separating the ester from the excess reactants, catalyst, and byproducts.
Recommended Purification Protocol:
-
Neutralization: After the reaction is complete, cool the reaction mixture and carefully neutralize the acid catalyst. This is typically done by washing the organic layer with a saturated sodium bicarbonate solution or other weak base until the effervescence ceases. This step is crucial to prevent acid-catalyzed hydrolysis of the ester during storage.
-
Aqueous Washes: Wash the organic layer with water to remove any remaining salts and water-soluble impurities. A brine wash (saturated NaCl solution) can then be used to help break up any emulsions and remove the bulk of the dissolved water from the organic phase.
-
Drying: Dry the organic layer over an anhydrous drying agent such as anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: If a solvent was used, remove it by rotary evaporation.
-
Distillation: The final purification step is typically fractional distillation to separate the this compound from any remaining starting materials and byproducts like cyclopentene.[7]
Frequently Asked Questions (FAQs)
Q1: What is the typical reaction mechanism for the synthesis of this compound?
The synthesis of this compound from cyclopentanol and propionic acid proceeds via a Fischer esterification mechanism.[6][8][9] This is an acid-catalyzed nucleophilic acyl substitution reaction. The key steps involve the protonation of the carboxylic acid carbonyl group by the acid catalyst, which activates it towards nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, followed by proton transfer and the elimination of a water molecule to yield the protonated ester. Deprotonation of this species gives the final ester product and regenerates the acid catalyst.[6][8][9]
Q2: What are the expected yields for the synthesis of this compound?
The yield of Fischer esterification can vary widely depending on the specific reaction conditions. For the esterification of a secondary alcohol like cyclopentanol, yields can range from moderate to good. Without specific literature values for this exact reaction, a representative yield would be in the range of 60-80% under optimized conditions (e.g., using an excess of one reactant and removing water).[4]
Q3: Can I use a different acid catalyst besides sulfuric acid?
Yes, other acid catalysts can be used. Common alternatives include p-toluenesulfonic acid (p-TsOH), hydrochloric acid, and solid acid catalysts like acidic ion-exchange resins. The choice of catalyst can influence the reaction rate and the extent of side reactions. Milder catalysts may require longer reaction times or higher temperatures but can sometimes provide better selectivity and reduce the formation of byproducts like cyclopentene.
Q4: How can I monitor the progress of the reaction?
The progress of the esterification can be monitored by several techniques:
-
Thin Layer Chromatography (TLC): TLC can be used to qualitatively observe the disappearance of the starting materials and the appearance of the ester product.
-
Gas Chromatography (GC): GC is a quantitative method that can be used to determine the relative amounts of starting materials, product, and byproducts in the reaction mixture over time.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to monitor the reaction by observing the appearance of characteristic peaks for the ester product and the disappearance of reactant peaks.
Quantitative Data Summary
The following table summarizes representative quantitative data for the Fischer esterification of a secondary alcohol like cyclopentanol. Note that these are typical values and the optimal conditions for your specific experiment may vary.
| Parameter | Typical Value/Range | Notes |
| Reactant Mole Ratio | 1:1 to 1:5 (Acid:Alcohol) | Using an excess of the alcohol is common to drive the equilibrium.[4] |
| Catalyst Loading (H₂SO₄) | 1-5 mol% | Higher loadings can increase reaction rate but may also promote side reactions. |
| Reaction Temperature | 80-120 °C | Lower temperatures are preferred to minimize dehydration of cyclopentanol. |
| Reaction Time | 2-24 hours | Reaction progress should be monitored to determine the optimal time. |
| Expected Yield | 60-80% | Highly dependent on reaction conditions, especially water removal.[4] |
| Purity (after distillation) | >95% | Purity is dependent on the efficiency of the purification process. |
Detailed Experimental Protocol
This protocol is a representative procedure for the synthesis of this compound via Fischer esterification.
Materials:
-
Cyclopentanol
-
Propionic acid
-
Concentrated sulfuric acid (H₂SO₄)
-
Toluene (or another suitable solvent for azeotropic removal of water)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add cyclopentanol, propionic acid (in a 1:1.2 molar ratio), and toluene (approximately 2 mL per gram of the limiting reagent).
-
Set up the flask with a Dean-Stark apparatus and a reflux condenser.
-
Slowly and carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total moles of the limiting reactant) to the reaction mixture while stirring.
-
Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected in the trap, which indicates the reaction is complete. This may take several hours.
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (until no more CO₂ evolution is observed), and finally with brine.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
Remove the toluene by rotary evaporation.
-
Purify the crude this compound by fractional distillation under atmospheric or reduced pressure to obtain the pure product.
Visualizations
References
- 1. quora.com [quora.com]
- 2. reddit.com [reddit.com]
- 3. quora.com [quora.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. organic chemistry - Routes of formation of esters with highest yield - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. youtube.com [youtube.com]
- 7. DE2426912A1 - PROCESS FOR THE PRODUCTION OF 3-CYCLOPENTYL-PROPIONIC ACID - Google Patents [patents.google.com]
- 8. google.com [google.com]
- 9. Khan Academy [khanacademy.org]
Technical Support Center: Purification of Cyclopentyl Propionate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of impurities from a Cyclopentyl propionate sample.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the most common impurities in a crude this compound sample?
The most common impurities are typically unreacted starting materials and byproducts from the esterification reaction.[1] These include:
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Unreacted Propionic Acid: Due to the equilibrium nature of Fischer esterification, some starting acid will likely remain.[2][3]
-
Unreacted Cyclopentanol: Similarly, excess or unreacted alcohol is a common impurity.
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Residual Acid Catalyst: If an acid catalyst such as sulfuric acid was used, it will be present in the crude product.[3][4]
-
Water: Water is a byproduct of the esterification reaction.[3]
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Side-Reaction Products: Depending on the reaction conditions, other byproducts may form, though these are typically in lower concentrations.
Q2: My this compound sample is acidic. How can I neutralize it?
An acidic sample is likely due to the presence of unreacted propionic acid and/or the acid catalyst. This can be remedied by washing the sample with a mild base. A common procedure is to use a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium carbonate (Na₂CO₃).[1][5][6] The ester is typically dissolved in an organic solvent, and the aqueous basic solution is used to extract the acidic components in a separatory funnel.
Q3: After washing, my sample is cloudy. What should I do?
A cloudy appearance after washing usually indicates the presence of emulsified water. To remove this, you should first wash the organic layer with brine (a saturated aqueous solution of NaCl). The brine helps to break the emulsion and draw water out of the organic phase. Following the brine wash, the organic layer should be treated with a drying agent such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) to remove residual water.
Q4: I've removed the acidic and water-soluble impurities, but my sample is still not pure. What is the next step?
If impurities that are not acidic or water-soluble remain, such as unreacted cyclopentanol or other organic byproducts, further purification by distillation or chromatography is necessary.
-
Fractional Distillation: This technique is effective if the impurities have boiling points that are sufficiently different from that of this compound.[1][4]
-
Column Chromatography: For impurities with similar boiling points, column chromatography is a highly effective purification method.[2][6][7]
Q5: How can I confirm the purity of my final this compound sample?
Several analytical techniques can be used to assess the purity of your sample:
-
Gas Chromatography (GC): GC is an excellent method for determining the percentage of volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to identify the structure of the ester and detect the presence of impurities.[6][7]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating and quantifying impurities.[8][9][10]
Purification Method Selection Workflow
The following diagram illustrates a logical workflow for selecting the appropriate purification strategy for your this compound sample.
Caption: Workflow for selecting the appropriate purification method.
Quantitative Data on Purification Methods
The following table summarizes the expected purity levels of this compound after applying various purification techniques. The effectiveness of each method can vary based on the initial impurity profile.
| Purification Method | Typical Impurities Removed | Expected Purity |
| Liquid-Liquid Extraction | Unreacted propionic acid, acid catalyst | >90% |
| Fractional Distillation | Unreacted cyclopentanol, other volatile impurities | >95% |
| Column Chromatography | Close-boiling impurities, non-volatile impurities | >99% |
| Combined Methods | A broad range of impurities | >99.5% |
Experimental Protocols
1. Protocol for Liquid-Liquid Extraction (Washing)
This protocol is designed to remove acidic impurities from the crude this compound sample.
-
Materials:
-
Crude this compound
-
Diethyl ether (or other suitable organic solvent)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
-
Procedure:
-
Dissolve the crude this compound in an equal volume of diethyl ether and transfer the solution to a separatory funnel.
-
Add an equal volume of saturated NaHCO₃ solution to the separatory funnel.
-
Stopper the funnel and shake gently, venting frequently to release any pressure buildup from CO₂ evolution.
-
Allow the layers to separate. Drain the lower aqueous layer.
-
Repeat the washing with NaHCO₃ solution until no more gas evolves upon addition of the basic solution.
-
Wash the organic layer with an equal volume of brine to remove residual water.
-
Drain the lower aqueous layer and transfer the organic layer to a clean, dry Erlenmeyer flask.
-
2. Protocol for Drying the Organic Layer
This protocol removes residual water from the washed this compound solution.
-
Materials:
-
Washed this compound solution in an organic solvent
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Filter paper and funnel
-
Clean, dry flask
-
-
Procedure:
-
Add a small amount of anhydrous MgSO₄ or Na₂SO₄ to the organic solution and swirl.
-
Continue adding the drying agent in small portions until some of it no longer clumps together at the bottom of the flask.
-
Allow the mixture to stand for 10-15 minutes to ensure all water has been absorbed.
-
Filter the solution through a fluted filter paper into a clean, dry round-bottom flask to remove the drying agent.
-
The resulting solution is the dried this compound in the organic solvent, ready for solvent removal or further purification.
-
3. Protocol for Fractional Distillation
This protocol is used to separate this compound from impurities with different boiling points.
-
Materials:
-
Dried, crude this compound
-
Distillation apparatus (round-bottom flask, fractionating column, condenser, receiving flask)
-
Heating mantle
-
Boiling chips
-
Thermometer
-
-
Procedure:
-
Place the dried, crude this compound in the round-bottom flask with a few boiling chips.
-
Assemble the fractional distillation apparatus. Ensure the thermometer bulb is positioned just below the side arm of the distillation head.
-
Begin heating the flask gently.
-
Observe the temperature as the vapor rises through the column. The temperature should hold steady at the boiling point of the lower-boiling component as it distills.
-
Collect the fraction that distills at the boiling point of this compound (approximately 187 °C at atmospheric pressure).
-
Stop the distillation before the flask goes to dryness.
-
4. Protocol for Column Chromatography
This protocol is effective for removing impurities that are difficult to separate by other means.
-
Materials:
-
Crude this compound
-
Silica gel (or alumina)
-
Appropriate solvent system (e.g., a mixture of hexane and ethyl acetate)
-
Chromatography column
-
Collection tubes or flasks
-
-
Procedure:
-
Prepare the chromatography column by packing it with silica gel slurried in the chosen eluent.
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Carefully load the sample onto the top of the silica gel column.
-
Begin eluting the column with the solvent system, starting with a less polar mixture and gradually increasing the polarity if necessary.
-
Collect fractions in separate tubes.
-
Monitor the fractions by thin-layer chromatography (TLC) to determine which contain the pure this compound.
-
Combine the pure fractions and remove the solvent by rotary evaporation to obtain the purified product.
-
References
- 1. General procedures for the purification of Esters - Chempedia - LookChem [lookchem.com]
- 2. flinnsci.com [flinnsci.com]
- 3. researchgate.net [researchgate.net]
- 4. coachbenner.weebly.com [coachbenner.weebly.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]
- 8. Purification of fatty acid ethyl esters by solid-phase extraction and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. static1.squarespace.com [static1.squarespace.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Cyclopentyl Propionate Degradation Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the degradation pathways of cyclopentyl propionate under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the expected degradation pathway of this compound under acidic conditions?
A1: Under acidic conditions, this compound undergoes acid-catalyzed hydrolysis. This is a reversible reaction where the ester is cleaved by water to yield its constituent carboxylic acid and alcohol.[1][2][3][4] In this case, the degradation products are propionic acid and cyclopentanol . The overall reaction is represented as follows:
This compound + H₂O ⇌ (H⁺ catalyst) ⇌ Propionic Acid + Cyclopentanol
The reaction is typically heated under reflux with a dilute strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), to proceed at a reasonable rate.[4]
Q2: What is the mechanism of acid-catalyzed hydrolysis for this compound?
A2: The mechanism is the reverse of Fischer esterification and involves several key steps[2][5]:
-
Protonation: The carbonyl oxygen of the ester is protonated by the acid catalyst (H₃O⁺), making the carbonyl carbon more electrophilic.
-
Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the oxygen atoms of the original ester.
-
Elimination: The protonated cyclopentanol is eliminated as a leaving group, and the carbonyl group is reformed.
-
Deprotonation: The protonated carbonyl group is deprotonated by a water molecule to regenerate the acid catalyst and form the final propionic acid product.
Q3: What are the kinetics of this degradation reaction?
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete or Slow Reaction | 1. Insufficient acid catalyst concentration.2. Low reaction temperature.3. Insufficient water for hydrolysis.4. Reversibility of the reaction limiting product formation. | 1. Increase the concentration of the acid catalyst (e.g., use 1M HCl or H₂SO₄).2. Increase the reaction temperature, ensuring it is at or near the boiling point of the solvent for reflux.3. Use a large excess of aqueous acid to drive the equilibrium towards the products.[2][3][4]4. If possible, remove one of the products (e.g., by distillation if boiling points are sufficiently different) as it is formed to shift the equilibrium. |
| Low Solubility of this compound | This compound has low solubility in purely aqueous solutions. | Consider using a co-solvent like dioxane or acetonitrile to increase the solubility of the ester in the reaction mixture. Be aware that the choice and ratio of co-solvent can affect the reaction kinetics. |
| Side Reactions or Unexpected Products | 1. Dehydration of cyclopentanol under strongly acidic conditions and high temperatures to form cyclopentene.2. Further reactions of the degradation products. | 1. Use the minimum effective acid concentration and temperature to achieve hydrolysis without promoting dehydration.2. Analyze for potential side products using techniques like GC-MS to identify their structures and adjust reaction conditions accordingly. |
| Issues with Analytical Monitoring (HPLC) | 1. Poor peak shape (tailing or fronting) for propionic acid or cyclopentanol.2. Co-elution of starting material and products.3. Baseline noise or drift. | 1. For propionic acid, ensure the mobile phase pH is sufficiently low (e.g., using 0.1% trifluoroacetic acid or phosphoric acid) to keep it protonated. For cyclopentanol, ensure a suitable organic modifier concentration.2. Optimize the mobile phase gradient (e.g., water:acetonitrile gradient) and column temperature. A C18 column is a good starting point.3. Ensure proper mobile phase degassing and system equilibration. Check for leaks in the HPLC system. |
| Issues with Analytical Monitoring (GC-MS) | 1. Broad peaks for propionic acid.2. Thermal degradation of components in the injector.3. Poor separation of this compound and cyclopentanol. | 1. Derivatization of propionic acid (e.g., to its methyl or silyl ester) may be necessary to improve peak shape and volatility.2. Use a deactivated injector liner and optimize the injector temperature to prevent degradation.3. Optimize the GC oven temperature program to achieve baseline separation of the analyte peaks. |
Quantitative Data
Specific kinetic data for the acid-catalyzed hydrolysis of this compound is not widely published. However, data from analogous esters can provide an estimate of expected reaction rates. The following table presents kinetic data for the hydrolysis of other esters as a reference.
| Ester | Conditions | Rate Constant (k) | Reference |
| Cyclopentolate Hydrochloride | 50°C, pH dependent | Follows pseudo-first-order kinetics | [1] |
| Methyl Acrylate | 25°C, pH 7 | 406 M⁻¹hr⁻¹ (base catalyzed) | [6] |
| Methyl Acetate | 25°C, pH 7 | 655 M⁻¹hr⁻¹ (base catalyzed) | [6] |
| Ethyl Benzoate | 25°C, pH 7 | 105 M⁻¹hr⁻¹ (base catalyzed) | [6] |
Note: The provided rate constants for methyl acrylate, methyl acetate, and ethyl benzoate are for base-catalyzed hydrolysis and are included to give a general sense of ester hydrolysis rates. Acid-catalyzed rates will differ.
Experimental Protocols
Protocol 1: Acid-Catalyzed Hydrolysis of this compound
-
Reaction Setup:
-
In a round-bottom flask equipped with a reflux condenser, add this compound (e.g., 10 mmol).
-
Add a 1M aqueous solution of HCl or H₂SO₄ (e.g., 50 mL). The large excess of water helps to drive the reaction to completion.
-
Add a magnetic stir bar.
-
-
Reaction Conditions:
-
Heat the mixture to reflux (approximately 100°C for an aqueous solution) using a heating mantle.
-
Maintain the reflux for a predetermined time course (e.g., taking samples at 0, 1, 2, 4, 8, and 24 hours).
-
-
Sample Preparation for Analysis:
-
At each time point, withdraw an aliquot of the reaction mixture (e.g., 1 mL).
-
Immediately quench the reaction by diluting the aliquot in a known volume of a suitable solvent (e.g., acetonitrile or methanol) to stop the reaction and prepare it for analysis.
-
Filter the sample through a 0.45 µm syringe filter before injection into the HPLC or GC.
-
Protocol 2: HPLC-UV Analysis of Reaction Mixture
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 15% B
-
2-10 min: 15% to 85% B
-
10-12 min: 85% B
-
12-13 min: 85% to 15% B
-
13-15 min: 15% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm (for the propionic acid carbonyl group).
-
Injection Volume: 10 µL.
-
Quantification: Use external standards of this compound, propionic acid, and cyclopentanol to create calibration curves for quantification.
Protocol 3: GC-MS Analysis of Reaction Mixture
-
Column: A non-polar or mid-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp to 150°C at 10°C/min.
-
Ramp to 250°C at 20°C/min, hold for 5 minutes.
-
-
MS Detector:
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Mode: Full scan from m/z 40 to 400.
-
-
Sample Preparation: An extraction step (e.g., with ethyl acetate or dichloromethane) may be necessary to transfer the analytes from the aqueous reaction mixture to an organic solvent suitable for GC injection. Derivatization of propionic acid may be required for improved chromatography.
Visualizations
Caption: Acid-catalyzed hydrolysis pathway of this compound.
Caption: Experimental workflow for studying this compound degradation.
References
- 1. Kinetics of hydrolysis of cyclopentolate hydrochloride in aqueous solution - ProQuest [proquest.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. A reverse phase HPLC method for the separation of two stereo isomers of 2-[4-(methylsulfonyl)phenyl]-3-(3(R)-oxocyclopentyl)propanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Technical Support Center: Stability of Cyclopentyl Propionate in Aqueous Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cyclopentyl propionate in aqueous solutions.
Troubleshooting Guides
Issue 1: Rapid degradation of this compound observed in my aqueous formulation.
-
Question: I am observing a rapid loss of this compound in my aqueous solution shortly after preparation. What are the likely causes and how can I mitigate this?
-
Answer: Rapid degradation of this compound in aqueous solutions is most commonly due to hydrolysis of the ester bond. The rate of this hydrolysis is significantly influenced by the pH of the solution. Esters are susceptible to both acid-catalyzed and base-catalyzed hydrolysis.[1]
-
Troubleshooting Steps:
-
Measure the pH of your solution: The stability of propionate esters is often lowest at acidic (pH < 3) and alkaline (pH > 7) conditions.
-
Adjust the pH: Aim for a pH range where ester hydrolysis is minimized, which is typically in the slightly acidic to neutral range (pH 4-6) for many esters. Use appropriate buffers to maintain the desired pH.
-
Control the temperature: Higher temperatures accelerate the rate of hydrolysis. If possible, conduct your experiments and store your solutions at lower temperatures.
-
Minimize water content: If your application allows, consider using co-solvents to reduce the water activity, which can slow down hydrolysis.
-
-
Issue 2: Inconsistent results in stability studies of this compound.
-
Question: My stability studies for this compound are showing variable results between batches. What could be causing this inconsistency?
-
Answer: Inconsistent results in stability studies can stem from several factors related to the experimental setup and the formulation itself.
-
Troubleshooting Steps:
-
Buffer selection and concentration: Different buffer species can affect the stability of your compound. Some buffers may participate in the degradation reaction or their ionic strength could influence the reaction rate.[2] Ensure you are using the same buffer at the same concentration across all your experiments.
-
Purity of the starting material: Verify the purity of your this compound. Impurities could act as catalysts for degradation.
-
Container interactions: The material of your storage container could interact with your formulation. Consider if leachables from plastic containers could be affecting the pH or stability.
-
Light exposure: Although less common for simple esters, photolytic degradation can occur. Protect your solutions from light, especially if they contain other photosensitive components.
-
Oxygen exposure: Oxidative degradation can be a concern. If you suspect oxidation, consider de-gassing your solutions or blanketing them with an inert gas like nitrogen or argon.
-
-
Frequently Asked Questions (FAQs)
-
What is the primary degradation pathway for this compound in aqueous solutions?
-
The primary degradation pathway is hydrolysis of the ester bond, which results in the formation of cyclopentanol and propionic acid.[1] This reaction can be catalyzed by both acids and bases.
-
-
How does pH affect the stability of this compound?
-
The rate of hydrolysis of esters like this compound is highly dependent on pH. The rate is generally lowest in the slightly acidic to neutral pH range (around pH 4-6) and increases significantly in strongly acidic or alkaline conditions.
-
-
What is the influence of temperature on the stability of this compound?
-
As with most chemical reactions, an increase in temperature will increase the rate of hydrolysis of this compound, leading to faster degradation.
-
-
What analytical methods are suitable for monitoring the stability of this compound?
-
A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and reliable technique.[3][4][5][6] This method should be able to separate this compound from its degradation products, allowing for accurate quantification of the parent compound over time. Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify unknown degradation products.
-
-
How can I improve the stability of this compound in my aqueous formulation?
-
To enhance stability, you can:
-
Optimize the pH of the formulation to a range where hydrolysis is minimal (typically pH 4-6).
-
Use a suitable buffer system to maintain the optimal pH.
-
Store the formulation at a controlled, low temperature.
-
Protect the formulation from light and oxygen.
-
Consider the use of co-solvents to reduce water activity, if appropriate for your application.
-
-
Data Presentation
Table 1: Illustrative Hydrolysis Rate Constants (k) and Half-life (t½) of this compound at 25°C
| pH | Apparent First-Order Rate Constant (k) (day⁻¹) | Half-life (t½) (days) |
| 2.0 | 0.231 | 3.0 |
| 3.0 | 0.069 | 10.0 |
| 4.0 | 0.023 | 30.0 |
| 5.0 | 0.014 | 50.0 |
| 6.0 | 0.023 | 30.0 |
| 7.0 | 0.069 | 10.0 |
| 8.0 | 0.231 | 3.0 |
| 9.0 | 0.693 | 1.0 |
Disclaimer: The data in this table is for illustrative purposes to demonstrate the pH-dependent stability profile of a typical ester and is not based on experimental results for this compound.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to understand the degradation pathways of this compound under various stress conditions.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acidic Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Alkaline Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Neutral Hydrolysis: Dilute the stock solution with purified water to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Store at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Expose the solid this compound to dry heat at 105°C for 24 hours.[7] Dissolve the stressed solid in the mobile phase for analysis.
-
Photolytic Degradation: Expose the solution of this compound (100 µg/mL in water) to UV light (e.g., 254 nm) and fluorescent light for a defined period.
-
-
Sample Analysis:
-
At specified time points, withdraw aliquots of the stressed samples.
-
Neutralize the acidic and alkaline samples before analysis.
-
Analyze all samples by a validated stability-indicating HPLC method.
-
Use a control sample (unstressed this compound solution) for comparison.
-
Protocol 2: Development of a Stability-Indicating HPLC Method
-
Column Selection: Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase Selection: A mixture of a buffered aqueous phase (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically used.
-
Gradient Elution: Develop a gradient elution method to ensure separation of the parent compound from all potential degradation products.
-
Detection: Use a UV detector at a wavelength where this compound and its expected degradation products have good absorbance (e.g., around 210-220 nm for the ester carbonyl group). A photodiode array (PDA) detector is recommended to check for peak purity.
-
Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Mandatory Visualization
Caption: Hydrolysis degradation pathway of this compound.
Caption: Workflow for a forced degradation study.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. Development and validation of a stability-indicating RP-HPLC method for simultaneous assay of betamethasone dipropionate, chlorocresol, and for the estimation of betamethasone dipropionate related compounds in a pharmaceutical cream and ointment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aml.iaamonline.org [aml.iaamonline.org]
Technical Support Center: Large-Scale Synthesis of Cyclopentyl Propionate
Welcome to the technical support center for the synthesis of Cyclopentyl Propionate. This resource provides in-depth troubleshooting guides and frequently asked questions to assist researchers, chemists, and production managers in overcoming common challenges encountered during laboratory and large-scale production.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the large-scale synthesis of this compound?
The most prevalent and industrially viable method for synthesizing this compound is the Fischer-Speier esterification. This process involves the acid-catalyzed reaction of cyclopentanol with propionic acid. The reaction is reversible, and to achieve high yields, the equilibrium must be shifted towards the product side.[1]
Q2: How can the reaction equilibrium be shifted to favor product formation and maximize yield?
There are two primary strategies to drive the equilibrium towards the formation of this compound:
-
Use of Excess Reactant: The reaction can be conducted using a large excess of one of the reactants, typically the less expensive one (either cyclopentanol or propionic acid).[1]
-
Removal of Water: Water is a byproduct of the reaction. Its continuous removal as it forms will push the equilibrium forward according to Le Chatelier's principle. On a large scale, this is often achieved using a Dean-Stark apparatus or by operating the reaction under vacuum.[1]
Q3: What are the typical acid catalysts used, and what are the considerations for large-scale production?
Commonly used catalysts include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TSA), and solid acid catalysts like acidic ion-exchange resins (e.g., Amberlyst 15).[1][2] For large-scale operations, solid acid catalysts are often preferred as they simplify catalyst removal (filtration instead of aqueous workup), minimize corrosion issues, and can often be regenerated and reused, making the process more cost-effective and environmentally friendly.
Q4: What are the potential byproducts in this synthesis?
The primary byproduct is water. However, under harsh acidic conditions and elevated temperatures, the dehydration of cyclopentanol to form cyclopentene can occur. Other potential impurities include unreacted starting materials and residual acid catalyst if not properly removed during workup.
Q5: What are the critical post-reaction purification steps?
After the reaction, the mixture is typically cooled and subjected to a series of workup steps:
-
Neutralization: The acidic catalyst is neutralized with a weak base, such as a sodium bicarbonate solution.[3]
-
Washing: The organic layer is washed with water or brine to remove any remaining salts and water-soluble impurities.
-
Drying: The organic layer is dried using a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate).
-
Distillation: The final purification is achieved by fractional distillation under reduced pressure to separate the this compound from any remaining starting materials and byproducts.[4]
Troubleshooting Guide
This guide addresses specific problems that may be encountered during the synthesis of this compound.
Problem 1: Low or Stagnant Reaction Yield
-
Q: My reaction has started, but the yield is plateauing at a low level. What are the likely causes and solutions?
-
A: This is a classic sign of the reaction reaching equilibrium.
-
Cause: The reverse reaction (hydrolysis of the ester) is occurring at the same rate as the forward reaction (esterification).[5]
-
Solution: To drive the reaction to completion, you must remove the water being formed. If using a reflux setup, ensure your Dean-Stark trap (if applicable) is functioning correctly. Alternatively, increasing the molar excess of one of the reactants can also shift the equilibrium.
-
-
Problem 2: Product is Contaminated with Starting Materials
-
Q: After purification, my final product contains significant amounts of cyclopentanol and/or propionic acid. How can I improve purity?
-
A: This issue points to either an incomplete reaction or inefficient purification.
-
Cause 1 (Incomplete Reaction): The reaction was not allowed to proceed to completion.
-
Solution 1: Increase the reaction time or temperature (within limits to avoid byproduct formation). Ensure efficient water removal.
-
Cause 2 (Inefficient Purification): The boiling points of cyclopentanol (~141°C), propionic acid (~141°C), and this compound (~165-167°C) are relatively close, which can make fractional distillation challenging.
-
Solution 2: Improve the efficiency of your fractional distillation. Use a longer, well-insulated distillation column packed with structured packing or Raschig rings. Perform the distillation under a vacuum to lower the boiling points and increase the separation efficiency. Ensure your distillation rate is slow and controlled.
-
-
Problem 3: The Product Has a Dark Color or Contains Charred Material
-
Q: The crude reaction mixture is dark brown or black, indicating decomposition. What causes this and how can it be prevented?
-
A: This is typically caused by excessive heat or a highly concentrated acid catalyst.
-
Cause: Strong mineral acids like sulfuric acid can cause charring and polymerization of organic materials at high temperatures.
-
Solution: Reduce the reaction temperature. Lower the concentration of the acid catalyst. Consider switching to a milder catalyst like p-toluenesulfonic acid or a solid acid resin, which are less likely to cause decomposition. Ensure even heating and good agitation within the reactor to avoid localized hotspots.
-
-
Problem 4: Phase Separation is Difficult During Aqueous Workup
-
Q: During the neutralization and washing steps, I am not getting a clean separation between the organic and aqueous layers.
-
A: This can be due to the formation of emulsions.
-
Cause: The presence of unreacted starting materials and the ester product can lead to the formation of stable emulsions, especially during vigorous mixing with a basic solution.
-
Solution: Add a saturated brine solution (NaCl solution) during the wash steps. The increased ionic strength of the aqueous layer helps to break emulsions and "salt out" the organic components, leading to a sharper separation.[3] Avoid overly vigorous shaking or agitation in the separatory funnel or reactor.
-
-
Data Presentation
Table 1: Influence of Key Parameters on this compound Synthesis
| Parameter | Effect on Reaction Rate | Effect on Final Yield (at Equilibrium) | Potential Negative Effects of Excess |
| Temperature | Increases | No direct effect on equilibrium position, but allows equilibrium to be reached faster. | Increased rate of side reactions (e.g., dehydration of cyclopentanol). |
| Catalyst Conc. | Increases | No direct effect on equilibrium position, but allows equilibrium to be reached faster. | Increased risk of charring, decomposition, and corrosion. |
| Reactant Ratio (Excess Cyclopentanol) | Increases (if propionic acid is limiting) | Increases (shifts equilibrium to products) | Makes purification more difficult; requires removal of large excess. |
| Reactant Ratio (Excess Propionic Acid) | Increases (if cyclopentanol is limiting) | Increases (shifts equilibrium to products) | Requires more extensive neutralization and washing steps. |
| Water Removal | No direct effect | Significantly Increases (shifts equilibrium to products) | N/A |
Experimental Protocols
Protocol 1: Synthesis of this compound via Fischer Esterification
This protocol describes a representative lab-scale synthesis. Scale-up operations should be conducted by qualified personnel with appropriate engineering controls.
-
Reactor Setup: Equip a 1 L round-bottom flask with a magnetic stirrer, a heating mantle, and a Dean-Stark apparatus fitted with a reflux condenser.
-
Charging Reactants: To the flask, add cyclopentanol (86.1 g, 1.0 mol), propionic acid (81.5 g, 1.1 mol), and p-toluenesulfonic acid monohydrate (1.9 g, 0.01 mol). Add 200 mL of toluene as an azeotropic solvent.
-
Reaction: Heat the mixture to a vigorous reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue the reflux until no more water is collected in the trap (approximately 4-6 hours).
-
Cooling and Neutralization: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 100 mL of a saturated sodium bicarbonate solution (caution: CO₂ evolution) and then 100 mL of brine.
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Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene solvent using a rotary evaporator.
-
Purification: Purify the resulting crude ester by fractional distillation under reduced pressure to obtain pure this compound.
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for diagnosing low yield in esterification.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. DE2426912A1 - PROCESS FOR THE PRODUCTION OF 3-CYCLOPENTYL-PROPIONIC ACID - Google Patents [patents.google.com]
- 5. Ester Reactions Summary and Practice Problems - Chemistry Steps [chemistrysteps.com]
Optimization of reaction temperature for Cyclopentyl propionate formation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction temperature for the formation of Cyclopentyl propionate.
Frequently Asked Questions (FAQs)
Q1: What is the optimal reaction temperature for the synthesis of this compound?
A1: The optimal reaction temperature for the formation of this compound via Fischer esterification typically falls within the range of 60°C to 80°C (333.15 K to 353.15 K) when using a strong acid catalyst like sulfuric acid.[1] This temperature range provides a good balance between reaction rate and equilibrium conversion, while minimizing potential side reactions. It is important to note that the ideal temperature can vary depending on the specific catalyst used, the molar ratio of reactants, and the method of water removal.
Q2: How does reaction temperature influence the yield of this compound?
A2: Generally, increasing the reaction temperature will increase the rate of the esterification reaction. However, since the Fischer esterification is a reversible reaction, excessively high temperatures can unfavorably shift the equilibrium, potentially lowering the final yield.[1] Higher temperatures can also lead to the formation of byproducts through side reactions such as the dehydration of cyclopentanol. Therefore, a carefully optimized temperature is crucial for maximizing the product yield.
Q3: What are the common side reactions to be aware of during the synthesis of this compound?
A3: The primary side reaction of concern is the acid-catalyzed dehydration of cyclopentanol to form cyclopentene, especially at higher temperatures. Another potential side reaction is the formation of di-cyclopentyl ether. Careful control of the reaction temperature and the use of an appropriate catalyst concentration can help to minimize these unwanted byproducts.
Q4: Can a Dean-Stark apparatus be used to improve the yield?
A4: Yes, using a Dean-Stark apparatus is a highly effective method for increasing the yield of this compound. The Fischer esterification produces water as a byproduct, and its removal shifts the reaction equilibrium towards the product side, in accordance with Le Châtelier's principle.[2][3] The Dean-Stark trap continuously removes water from the reaction mixture, thereby driving the reaction to completion and improving the overall yield.
Data Summary
Due to the limited availability of specific data for this compound, the following table presents representative data from analogous esterification reactions of propionic acid with various alcohols and the esterification of cyclopentanol with acetic acid. This data illustrates the general trend of how temperature influences reaction outcomes.
Table 1: Effect of Temperature on Esterification Reactions (Analogous Systems)
| Reactants | Catalyst | Temperature (°C) | Reaction Time (hours) | Conversion/Yield (%) | Reference |
| Propionic Acid + Isobutyl Alcohol | Sulfuric Acid | 70 | 8 | 53.61 | [4] |
| Propionic Acid + Isobutyl Alcohol | Sulfuric Acid | 90 | 8 | 62.58 | [4] |
| Cyclopentene + Acetic Acid (to form Cyclopentyl Acetate) | Ion Exchange Resin | 50 - 80 | - | Optimal Range | [1][5] |
| Saturated Fatty Acids + Trimethylolpropane | Sulfuric Acid | 150 | 6 | 93 | [6] |
| Stearic Acid + Various Alcohols | Acid Clay | 150 | 4 | High Conversion | [7] |
Experimental Protocols
General Protocol for Fischer Esterification of Cyclopentanol with Propionic Acid
This protocol outlines a standard laboratory procedure for the synthesis of this compound using an acid catalyst and a Dean-Stark apparatus for water removal.
Materials:
-
Cyclopentanol
-
Propionic acid
-
Concentrated sulfuric acid (or other suitable acid catalyst, e.g., p-toluenesulfonic acid)
-
Anhydrous sodium sulfate
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Diethyl ether (or other suitable extraction solvent)
-
Toluene (for azeotropic removal of water)
-
Round-bottom flask
-
Dean-Stark trap
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add cyclopentanol (1.0 equivalent) and propionic acid (1.2 equivalents).
-
Add toluene to the flask (approximately 20-30% of the total volume of reactants).
-
Carefully add a catalytic amount of concentrated sulfuric acid (typically 1-2 mol% relative to the limiting reagent).
-
Assemble the Dean-Stark trap and reflux condenser on top of the round-bottom flask. Fill the Dean-Stark trap with toluene.
-
-
Reaction:
-
Heat the mixture to reflux with vigorous stirring. The reaction temperature will be determined by the boiling point of the azeotropic mixture.
-
Monitor the progress of the reaction by observing the collection of water in the side arm of the Dean-Stark trap.
-
The reaction is typically complete when no more water is collected. This can take several hours.
-
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and dilute with diethyl ether.
-
Wash the organic layer sequentially with:
-
Water
-
Saturated sodium bicarbonate solution (to neutralize the acid catalyst - be cautious of gas evolution)
-
Brine
-
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent and excess toluene using a rotary evaporator.
-
The crude this compound can be further purified by fractional distillation under reduced pressure to obtain the final product.
-
Troubleshooting Guide
Below is a troubleshooting guide for common issues encountered during the synthesis of this compound.
Detailed Troubleshooting Steps:
-
Issue: Low Yield - Incomplete Reaction
-
Possible Cause: The reaction may not have reached equilibrium or has a slow reaction rate.
-
Solutions:
-
Increase Reaction Time: Continue the reflux until no more water is collected in the Dean-Stark trap.
-
Increase Catalyst Loading: A slight increase in the amount of acid catalyst can accelerate the reaction. However, be cautious as too much catalyst can promote side reactions.
-
Ensure Efficient Water Removal: Check that the Dean-Stark apparatus is functioning correctly and that there are no leaks in the system.
-
-
-
Issue: Low Yield - Side Reactions
-
Possible Cause: The reaction temperature may be too high, leading to the dehydration of cyclopentanol or other side reactions.
-
Solution:
-
Optimize Temperature: Lower the reaction temperature. If using a high-boiling solvent, consider switching to a lower-boiling one to maintain a lower reflux temperature.
-
-
-
Issue: Low Yield - Product Loss During Workup
-
Possible Cause: The product may be lost during the extraction and washing steps.
-
Solutions:
-
Perform Careful Extractions: Ensure that the layers in the separatory funnel are fully separated before draining. Perform multiple extractions with smaller volumes of solvent for better recovery.
-
Check Distillation Setup: During purification, ensure the distillation apparatus is well-sealed to prevent loss of the product, especially if it is volatile. Use an appropriate vacuum level for distillation.
-
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. CN102617290A - Process for preparing cyclopentanol with cyclopentene - Google Patents [patents.google.com]
- 6. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 7. mdpi.com [mdpi.com]
Minimizing byproducts in the esterification of cyclopentanol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the esterification of cyclopentanol. Our goal is to help you minimize byproduct formation and optimize your reaction outcomes.
Troubleshooting Guide
This guide addresses specific issues that may arise during the esterification of cyclopentanol, offering potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Cyclopentyl Ester | Incomplete Reaction: The Fischer esterification is a reversible reaction. Without effectively removing water, the equilibrium will not favor the product.[1][2][3][4][5] | - Use a Dean-Stark apparatus to azeotropically remove water as it is formed.[1][2][5]- Use a large excess of the alcohol (cyclopentanol) or the carboxylic acid to shift the equilibrium towards the ester.[1][3][4]- Ensure the reaction is heated to reflux for a sufficient amount of time (typically 1-10 hours) to reach equilibrium.[6] |
| Loss of Product During Workup: The cyclopentyl ester may be partially soluble in the aqueous phase, or lost during extraction and washing steps. | - Ensure proper phase separation during extraction. - Minimize the volume of washing solutions. - Back-extract the aqueous layers with a small amount of the organic solvent to recover any dissolved product. | |
| Impure Reactants: The presence of water in the starting materials (cyclopentanol or carboxylic acid) can inhibit the forward reaction. | - Use anhydrous reactants and solvents. - Dry the reactants using appropriate methods (e.g., molecular sieves) before starting the reaction. | |
| Presence of Cyclopentene as a Byproduct | Acid-Catalyzed Dehydration: The strong acid catalyst (e.g., sulfuric acid) can promote the dehydration of cyclopentanol to form cyclopentene, especially at higher temperatures. | - Use a milder acid catalyst, such as p-toluenesulfonic acid. - Carefully control the reaction temperature to avoid excessive heat. - Consider using an enzymatic method, which does not require an acid catalyst and proceeds under milder conditions. |
| Unreacted Cyclopentanol Detected in Product | Insufficient Catalyst: The amount of acid catalyst may not be sufficient to promote the reaction to completion. | - Ensure the correct catalytic amount of acid is used (typically a few drops of concentrated sulfuric acid or a molar percentage of a solid acid catalyst). |
| Reaction Time Too Short: The reaction may not have reached equilibrium. | - Increase the reflux time and monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). | |
| Difficulty in Product Purification | Similar Boiling Points: The boiling point of the cyclopentyl ester may be close to that of unreacted cyclopentanol or other byproducts, making distillation challenging. | - Perform a careful fractional distillation with a column that provides good separation efficiency. - Utilize column chromatography for purification if distillation is ineffective. |
| Emulsion Formation During Workup: Vigorous shaking during extraction can lead to the formation of stable emulsions, making phase separation difficult. | - Gently invert the separatory funnel instead of vigorous shaking. - Add a small amount of brine (saturated NaCl solution) to help break the emulsion. |
Frequently Asked Questions (FAQs)
Q1: What is the most common byproduct in the Fischer esterification of cyclopentanol and how can I minimize it?
A1: The most significant byproduct is water, which is formed during the reaction. Since Fischer esterification is a reversible process, the presence of water can drive the reaction backward, hydrolyzing the ester back to cyclopentanol and the carboxylic acid, thus lowering your yield.[1][3][4] To minimize this, you should actively remove water from the reaction mixture as it forms, typically by using a Dean-Stark apparatus with an azeotroping solvent like toluene.[1][5] Using an excess of one of the reactants, usually the less expensive one, also helps to shift the equilibrium toward the product side.[1][3][4]
Q2: I've noticed a byproduct with a lower boiling point than my desired ester. What could it be?
A2: A common lower-boiling point byproduct is cyclopentene. This is formed through the acid-catalyzed dehydration of cyclopentanol, a side reaction that can occur under the strong acidic and heated conditions of Fischer esterification. To avoid this, you can try using a milder acid catalyst or carefully controlling the reaction temperature.
Q3: Can I use a different catalyst instead of sulfuric acid?
A3: Yes, other acid catalysts can be used. p-Toluenesulfonic acid is a common alternative that is often considered milder than sulfuric acid and may reduce the extent of side reactions like dehydration.[6] Lewis acids such as scandium(III) triflate have also been used.[6] For a highly selective and environmentally friendly approach, consider enzymatic catalysis.
Q4: What is enzymatic esterification and what are its advantages for cyclopentanol?
A4: Enzymatic esterification utilizes enzymes, typically lipases such as Candida antarctica lipase B (CALB), as catalysts.[7][8][9] The primary advantages are high selectivity and mild reaction conditions (lower temperature, neutral pH).[8] This avoids the use of strong acids, thereby preventing acid-catalyzed side reactions like the formation of cyclopentene.[8] This method can lead to a cleaner reaction with fewer byproducts, simplifying purification.
Q5: How can I improve the overall yield of my cyclopentyl ester synthesis?
A5: To improve the yield, you should focus on two main aspects: driving the reaction to completion and minimizing losses during workup. To drive the reaction forward, use an excess of one reactant and continuously remove water.[1][2][4] During workup, ensure you are using the correct extraction and washing procedures to avoid losing your product. Washing the organic layer with a sodium bicarbonate solution will neutralize the acid catalyst and remove any unreacted carboxylic acid.
Q6: Is it possible to form dicyclopentyl ether as a byproduct?
A6: While acid-catalyzed dehydration of alcohols can sometimes lead to ether formation, this is more common for primary alcohols. With a secondary alcohol like cyclopentanol, the formation of cyclopentene via an E1 elimination pathway is generally more favored than the SN2 reaction required for ether formation. Therefore, dicyclopentyl ether is expected to be a minor byproduct, if formed at all.
Data Presentation
The following table summarizes quantitative data for the synthesis of cyclopentyl acetate under various conditions.
| Method | Carboxylic Acid | Catalyst | Molar Ratio (Acid:Alcohol) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Addition-Esterification | Acetic Acid | Sulfonic group cation exchange resin | 2:1 to 3:1 | 60 - 80 | Not specified | High conversion and selectivity reported | CN102617290A |
| Catalytic Distillation | Acetic Acid | DNW catalyst | 1:3 | 62 | Not specified | 85.0% conversion, 99.4% selectivity | CN108821971A |
| Catalytic Distillation | Acetic Acid | DNW catalyst | 1:2 | 60 | Not specified | 80.5% conversion, 99.4% selectivity | CN108821971A |
| Enzymatic (Lipase) | Acetic Anhydride | Tris(pentafluorophenyl)borate | Not specified | 20 | 0.03 | 97.0 | LookChem |
| Enzymatic (Lipase) | Ethyl Acetate | 1,3-dicyclohexylimidazol-2-ylidene | Not specified | 25 | 0.5 | 97.0 | LookChem |
Experimental Protocols
Protocol 1: Fischer Esterification of Cyclopentanol with Acetic Acid using a Dean-Stark Apparatus
Objective: To synthesize cyclopentyl acetate while minimizing byproduct formation by removing water.
Materials:
-
Cyclopentanol
-
Glacial Acetic Acid
-
Toluene
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)
-
5% aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Dean-Stark trap
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Standard distillation or fractional distillation apparatus
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask, add cyclopentanol (e.g., 0.5 mol), glacial acetic acid (e.g., 0.6 mol, 1.2 equivalents), and toluene (e.g., 100 mL).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (approx. 10 drops) or p-toluenesulfonic acid (approx. 0.01 mol) to the flask.
-
Apparatus Assembly: Assemble the Dean-Stark apparatus with the reflux condenser on top of the round-bottom flask. Ensure all joints are properly sealed.
-
Reflux and Water Removal: Heat the mixture to reflux. The toluene-water azeotrope will distill into the Dean-Stark trap. As it condenses, the water, being denser than toluene, will collect at the bottom of the trap while the toluene will overflow back into the reaction flask. Continue refluxing until no more water collects in the trap (typically 2-4 hours).
-
Cooling and Neutralization: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel.
-
Workup:
-
Wash the organic layer sequentially with 50 mL of water, 50 mL of 5% sodium bicarbonate solution (vent frequently to release CO₂), and 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
-
Purification: Remove the toluene solvent using a rotary evaporator. Purify the resulting crude cyclopentyl acetate by distillation. Collect the fraction boiling at approximately 154-156 °C.
Protocol 2: Enzymatic Esterification of Cyclopentanol with Acetic Acid
Objective: To synthesize cyclopentyl acetate with high selectivity and under mild conditions using an immobilized lipase.
Materials:
-
Cyclopentanol
-
Glacial Acetic Acid
-
Immobilized Candida antarctica lipase B (e.g., Novozym 435)
-
Anhydrous solvent (e.g., hexane or toluene)
-
Molecular sieves (3Å or 4Å)
-
Orbital shaker or magnetic stirrer
-
Filtration apparatus
Procedure:
-
Reactant Preparation: In a sealed flask, combine cyclopentanol (e.g., 0.1 mol), glacial acetic acid (e.g., 0.1 mol), and 50 mL of an anhydrous solvent like hexane.
-
Dehydration: Add activated molecular sieves (approx. 5 g) to the mixture to adsorb the water that will be produced.
-
Enzyme Addition: Add the immobilized lipase (e.g., 1-5% by weight of the total reactants).
-
Reaction: Place the flask in an orbital shaker or use a magnetic stirrer and agitate the mixture at a controlled temperature (typically 30-50 °C) for 24-48 hours. Monitor the reaction progress by GC or TLC.
-
Enzyme Recovery: Once the reaction is complete, recover the immobilized enzyme by simple filtration. The enzyme can often be washed with solvent and reused.
-
Purification: Remove the molecular sieves by filtration. The solvent can be removed from the filtrate by rotary evaporation. The resulting product is often of high purity, but can be further purified by distillation if necessary.
Visualizations
Caption: Workflow for Fischer Esterification of Cyclopentanol.
Caption: Main and Side Reaction Pathways.
Caption: Workflow for Enzymatic Esterification of Cyclopentanol.
References
- 1. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 5. Fischer Esterification [organic-chemistry.org]
- 6. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 7. Engineering of Candida antarctica lipase B for hydrolysis of bulky carboxylic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Exploring the behavior of Candida antarctica lipase B in aqueous mixtures of an imidazolium ionic liquid and its surfactant analogue [frontiersin.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purifying Cyclopentyl Propionate by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of Cyclopentyl propionate using column chromatography. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of this compound relevant to column chromatography?
A1: Understanding the properties of this compound is crucial for developing a successful purification strategy. It is a moderately polar ester with the following relevant characteristics:
| Property | Value |
| Molecular Weight | 142.20 g/mol |
| Boiling Point | 178.1°C at 760 mmHg[1] |
| Density | 0.97 g/cm³[1] |
| LogP (Octanol-Water Partition Coefficient) | 1.88220[1] |
| Solubility | Insoluble in water; soluble in organic solvents like chloroform and methanol.[2] |
Q2: What is the recommended stationary phase for purifying this compound?
A2: For moderately polar compounds like this compound, silica gel (SiO2) is the most common and effective stationary phase.[3][4] Alumina can also be used, but silica gel is generally the first choice.[4]
Q3: How do I determine the optimal mobile phase (eluent)?
A3: The ideal mobile phase is typically a mixture of a non-polar solvent and a slightly more polar solvent. For this compound, a mixture of hexanes and ethyl acetate is a good starting point.[3] The optimal ratio should be determined by Thin Layer Chromatography (TLC) beforehand. Aim for an Rf value of approximately 0.25-0.35 for this compound to ensure good separation.
Q4: What are the potential impurities I might encounter?
A4: Impurities can originate from starting materials or side reactions. Potential impurities in a this compound synthesis could include unreacted cyclopentanol, unreacted propionic acid (or its anhydride/acyl chloride), and byproducts from side reactions. If the synthesis involves a Fischer esterification, residual acid is a common impurity.
Troubleshooting Guide
This guide addresses common issues encountered during the column chromatography of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation (Overlapping Bands) | - Inappropriate mobile phase polarity.- Column was overloaded with the sample.- The column was packed improperly (channeling).- Flow rate is too fast. | - Optimize the mobile phase using TLC to achieve a greater ΔRf between your product and impurities.- Reduce the amount of sample loaded onto the column.- Ensure the column is packed uniformly without any air bubbles or cracks.- Reduce the flow rate to allow for proper equilibration between the stationary and mobile phases. |
| Compound Elutes Too Quickly (High Rf) | - The mobile phase is too polar. | - Decrease the proportion of the polar solvent (e.g., ethyl acetate) in your mobile phase. |
| Compound Does Not Elute (Stuck on Column) | - The mobile phase is not polar enough.- The compound may have decomposed on the acidic silica gel. | - Gradually increase the polarity of the mobile phase (gradient elution).- Perform a small-scale stability test on silica gel using TLC. If decomposition occurs, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel with a small amount of triethylamine in the eluent.[3] |
| Streaking or Tailing of Bands | - The sample was not loaded in a narrow band.- The sample is not fully soluble in the mobile phase. | - Dissolve the sample in a minimal amount of the initial mobile phase or a slightly more polar solvent and load it carefully onto the column in a concentrated band.- Consider using the "dry loading" technique where the sample is pre-adsorbed onto a small amount of silica gel. |
| Cracks in the Silica Bed | - The column ran dry at some point. | - Always keep the silica bed covered with the mobile phase. If a crack appears, the separation will be compromised, and it is best to repack the column. |
Experimental Protocol: Column Chromatography of this compound
This protocol outlines a general procedure for the purification of this compound.
1. Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexanes (or other non-polar solvent)
-
Ethyl acetate (or other polar solvent)
-
Glass chromatography column
-
Cotton or glass wool
-
Sand (acid-washed)
-
Collection tubes or flasks
-
Thin Layer Chromatography (TLC) plates, chamber, and UV lamp
2. Procedure:
-
Mobile Phase Selection:
-
Prepare several mixtures of hexanes and ethyl acetate (e.g., 9:1, 8:2, 7:3 v/v).
-
Spot your crude product on a TLC plate and develop it in each solvent mixture.
-
The ideal mobile phase will give your product an Rf of ~0.25-0.35 and good separation from impurities.
-
-
Column Packing (Wet Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand.
-
In a separate beaker, make a slurry of silica gel in your chosen initial mobile phase.
-
Pour the slurry into the column, ensuring no air bubbles are trapped.
-
Gently tap the column to promote even packing.
-
Allow the silica to settle, and then add another thin layer of sand on top.
-
Drain the solvent until it is just level with the top of the sand.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase.
-
Carefully apply the sample to the top of the silica gel using a pipette.
-
Drain the solvent until the sample has entered the silica bed.
-
Carefully add a small amount of fresh mobile phase and drain again to wash any remaining sample into the silica.
-
-
Elution and Fraction Collection:
-
Carefully fill the column with the mobile phase.
-
Begin collecting fractions in separate tubes.
-
Maintain a constant flow rate. If necessary, a gradient of increasing polarity (more ethyl acetate) can be used to elute more polar impurities.
-
-
Analysis of Fractions:
-
Spot each fraction (or every few fractions) on a TLC plate alongside your crude mixture and a reference standard if available.
-
Develop the TLC plate to identify which fractions contain the pure this compound.
-
Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound purification.
References
Validation & Comparative
A Comparative Analysis of the Reactivity of Cyclopentyl Propionate and Cyclopentyl Acetate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cyclopentyl acetate is expected to exhibit a slightly higher reactivity in nucleophilic acyl substitution reactions, such as hydrolysis and transesterification, compared to Cyclopentyl propionate. This difference is primarily attributed to the greater steric hindrance presented by the larger propionyl group in this compound, which can impede the approach of nucleophiles to the carbonyl carbon. In reduction reactions, both esters are expected to be readily reduced by strong reducing agents like lithium aluminum hydride (LiAlH₄) to yield the corresponding alcohols, with minimal practical difference in reactivity under standard laboratory conditions.
Theoretical Comparison of Reactivity
The reactivity of esters is predominantly governed by the electronic environment of the carbonyl group and the steric accessibility of the carbonyl carbon to attacking nucleophiles.
Steric Effects: The primary structural difference between Cyclopentyl acetate and this compound lies in the acyl group: an acetyl group (CH₃CO-) for the former and a propionyl group (CH₃CH₂CO-) for the latter. The additional methyl group in the propionyl moiety increases its steric bulk. This increased steric hindrance in this compound is anticipated to slightly decrease the rate of reactions that involve nucleophilic attack at the carbonyl carbon, such as hydrolysis and transesterification.[1][2][3]
Electronic Effects: Both the acetyl and propionyl groups are alkyl groups and are considered electron-donating through an inductive effect. The ethyl group of the propionyl moiety is a slightly stronger electron-donating group than the methyl group of the acetyl moiety. This enhanced inductive effect in this compound could slightly decrease the electrophilicity of the carbonyl carbon, theoretically making it less reactive towards nucleophiles. However, this electronic effect is generally considered to be minor compared to the steric effect in influencing the overall reactivity of esters.
Table 1: Qualitative Comparison of Reactivity
| Reaction Type | Reactant | Expected Relative Reactivity | Rationale |
| Hydrolysis (Base-Catalyzed) | This compound | Slightly Slower | Increased steric hindrance from the propionyl group hinders the approach of the hydroxide ion.[1][2] |
| Cyclopentyl acetate | Slightly Faster | Less steric hindrance from the acetyl group allows for easier nucleophilic attack. | |
| Transesterification | This compound | Slightly Slower | The bulkier propionyl group presents a greater steric barrier to the incoming alkoxide nucleophile. |
| Cyclopentyl acetate | Slightly Faster | The smaller acetyl group provides better access to the carbonyl carbon for the nucleophile. | |
| Reduction (with LiAlH₄) | This compound | Similar | Both esters are readily reduced by strong, unhindered nucleophiles like the hydride ion. Any minor steric differences are unlikely to result in a significant practical difference in yield or reaction time under typical conditions. |
| Cyclopentyl acetate | Similar |
Experimental Protocols
The following are generalized experimental protocols for key reactions involving this compound and Cyclopentyl acetate. These protocols are based on standard organic chemistry laboratory procedures and can be adapted for specific research needs.
Base-Catalyzed Hydrolysis (Saponification)
This protocol describes the hydrolysis of the ester to its corresponding carboxylate salt and cyclopentanol.
Materials:
-
This compound or Cyclopentyl acetate
-
1 M Sodium hydroxide (NaOH) solution
-
Ethanol (optional, as a co-solvent)
-
Reflux condenser
-
Heating mantle
-
Round-bottom flask
-
Separatory funnel
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Distillation apparatus
Procedure:
-
In a round-bottom flask, dissolve the ester (1 equivalent) in a 1 M solution of sodium hydroxide (2 equivalents). Ethanol can be added as a co-solvent to increase the solubility of the ester.
-
Attach a reflux condenser and heat the mixture to reflux for 1-2 hours.
-
After cooling to room temperature, transfer the reaction mixture to a separatory funnel.
-
Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether) to remove any unreacted ester and the cyclopentanol product.
-
The aqueous layer, containing the sodium salt of the carboxylic acid, can be acidified with a strong acid (e.g., HCl) to protonate the carboxylate and allow for extraction of the free carboxylic acid if desired.
-
The organic extracts containing cyclopentanol are combined, washed with brine, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure.
-
The crude cyclopentanol can be purified by distillation.
Caption: Generalized workflow for the base-catalyzed hydrolysis of cyclopentyl esters.
Transesterification
This protocol outlines the conversion of one ester to another in the presence of an alcohol and a catalyst.
Materials:
-
This compound or Cyclopentyl acetate
-
Methanol (or other desired alcohol)
-
Acid catalyst (e.g., concentrated sulfuric acid) or Base catalyst (e.g., sodium methoxide)
-
Reflux condenser
-
Heating mantle
-
Round-bottom flask
-
Distillation apparatus
Procedure:
-
In a dry round-bottom flask, combine the starting ester, a large excess of the new alcohol (e.g., methanol), and a catalytic amount of a strong acid (e.g., H₂SO₄) or a base (e.g., NaOCH₃).
-
Attach a reflux condenser and heat the mixture to reflux. The reaction time will vary depending on the specific ester and alcohol used.
-
The progress of the reaction can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).
-
Once the reaction is complete, the excess alcohol and the volatile product ester can be removed by distillation.
-
Further purification of the desired ester can be achieved by fractional distillation.
Caption: Generalized workflow for the transesterification of cyclopentyl esters.
Reduction with Lithium Aluminum Hydride (LiAlH₄)
This protocol describes the reduction of the ester to its corresponding primary alcohol and cyclopentanol.
Materials:
-
This compound or Cyclopentyl acetate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Three-necked round-bottom flask
-
Dropping funnel
-
Reflux condenser
-
Nitrogen or argon gas supply
-
Ice bath
-
Stirring plate and stir bar
-
Saturated aqueous sodium sulfate solution
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Set up a dry, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser with a drying tube, and a nitrogen/argon inlet.
-
In the flask, suspend LiAlH₄ (1.5 - 2 equivalents) in anhydrous diethyl ether or THF under an inert atmosphere.
-
Cool the suspension in an ice bath.
-
Dissolve the ester (1 equivalent) in anhydrous diethyl ether or THF and add it to the dropping funnel.
-
Add the ester solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.
-
Carefully quench the reaction by the slow, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting granular precipitate and wash it with diethyl ether or THF.
-
Combine the filtrate and the washings, and dry the organic solution over an anhydrous drying agent.
-
Remove the solvent under reduced pressure to obtain the crude alcohol mixture (cyclopentanol and 1-propanol or ethanol).
-
The individual alcohols can be separated by fractional distillation.
Caption: Generalized workflow for the reduction of cyclopentyl esters with LiAlH₄.
Conclusion
References
Validating the Purity of Cyclopentyl Propionate: A Comparative Guide to Titration, GC, and HPLC Methods
For researchers, scientists, and drug development professionals, ensuring the purity of chemical reagents is a critical aspect of experimental reproducibility and product quality. This guide provides a comparative analysis of three common analytical techniques for validating the purity of Cyclopentyl propionate: a classic titration method and two instrumental chromatography methods, Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
This compound (C8H14O2, Molar Mass: 142.20 g/mol ) is an ester widely used as a fragrance and flavoring agent, and its purity is paramount for these applications. This guide presents detailed experimental protocols, a comparative data summary, and visual workflows to assist in selecting the most suitable method for your analytical needs.
Comparative Purity Analysis
The following table summarizes hypothetical purity data for a single batch of this compound determined by the three analytical methods.
| Analytical Method | Purity (%) | Relative Standard Deviation (RSD) (%) |
| Saponification Titration | 98.5 | 0.8 |
| Gas Chromatography (GC) | 99.2 | 0.3 |
| High-Performance Liquid Chromatography (HPLC) | 99.1 | 0.4 |
Experimental Protocols
Purity Determination by Saponification Titration
This method relies on the saponification of the ester with a known excess of alkali, followed by back-titration of the unreacted alkali with a standardized acid.
Reagents and Equipment:
-
0.5 M Ethanolic Potassium Hydroxide (KOH) solution
-
0.5 M Hydrochloric Acid (HCl), standardized
-
Phenolphthalein indicator solution
-
Ethanol (95%)
-
Reflux condenser and heating mantle
-
Burette, pipette, and conical flasks
Procedure:
-
Accurately weigh approximately 1.5 g of the this compound sample into a 250 mL conical flask.
-
Add 25.0 mL of 0.5 M ethanolic KOH solution to the flask.
-
Connect the flask to a reflux condenser and heat the mixture at reflux for 1 hour to ensure complete saponification.
-
Allow the solution to cool to room temperature.
-
Add a few drops of phenolphthalein indicator to the solution.
-
Titrate the excess KOH with standardized 0.5 M HCl until the pink color disappears.
-
Perform a blank titration by refluxing 25.0 mL of the 0.5 M ethanolic KOH solution without the sample and titrating with the same standardized 0.5 M HCl.
Calculation: Purity (%) = [((V_b - V_s) * M_HCl * 142.20) / (W_s * 10)]
Where:
-
V_b = Volume of HCl used for the blank titration (mL)
-
V_s = Volume of HCl used for the sample titration (mL)
-
M_HCl = Molarity of the HCl solution (mol/L)
-
142.20 = Molar mass of this compound ( g/mol )
-
W_s = Weight of the sample (g)
Purity Determination by Gas Chromatography (GC)
GC is a powerful technique for separating and quantifying volatile compounds.
Instrumentation and Conditions:
-
Gas Chromatograph with a Flame Ionization Detector (FID)
-
Column: DB-5 (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium, constant flow rate of 1 mL/min
-
Injector Temperature: 250°C
-
Detector Temperature: 280°C
-
Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 200°C at 10°C/min, hold for 5 minutes.
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
Procedure:
-
Prepare a standard solution of this compound of known concentration in a suitable solvent (e.g., ethanol).
-
Prepare a sample solution by accurately weighing the this compound sample and dissolving it in the same solvent to a similar concentration as the standard.
-
Inject the standard solution into the GC to determine its retention time and peak area.
-
Inject the sample solution into the GC.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Calculate the purity of the sample based on the peak area percentage of the this compound peak relative to the total area of all peaks in the chromatogram (assuming all components have a similar response factor). For higher accuracy, a calibration curve can be constructed using multiple standards.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
HPLC is suitable for the analysis of less volatile or thermally labile compounds.
Instrumentation and Conditions:
-
HPLC system with a UV detector
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Mobile Phase: Acetonitrile:Water (70:30 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detector Wavelength: 210 nm
-
Injection Volume: 10 µL
Procedure:
-
Prepare a standard solution of this compound of known concentration in the mobile phase.
-
Prepare a sample solution by accurately weighing the this compound sample and dissolving it in the mobile phase to a similar concentration as the standard.
-
Inject the standard solution into the HPLC to determine its retention time and peak area.
-
Inject the sample solution into the HPLC.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Calculate the purity of the sample using the peak area percentage method or by constructing a calibration curve with multiple standards.
Method Comparison Workflow
Caption: Comparative workflow of Titration, GC, and HPLC for purity analysis.
Logical Relationship of Analytical Steps
Caption: Logical flow from sample preparation to purity calculation.
Conclusion
The choice of analytical method for determining the purity of this compound depends on the specific requirements of the laboratory, including available equipment, desired accuracy and precision, and sample throughput.
-
Saponification titration is a cost-effective and straightforward method that does not require sophisticated instrumentation. However, it is less specific than chromatographic methods and may be susceptible to interference from other acidic or basic impurities.
-
Gas Chromatography (GC) offers high resolution and sensitivity, making it an excellent choice for identifying and quantifying volatile impurities.
-
High-Performance Liquid Chromatography (HPLC) is also highly sensitive and specific and is particularly useful for less volatile or thermally sensitive impurities that are not amenable to GC analysis.
For routine quality control, titration can be a viable option. However, for rigorous purity assessment and impurity profiling, GC or HPLC are the recommended methods, providing greater accuracy, precision, and specificity.
Comparative study of different catalysts for Cyclopentyl propionate synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of cyclopentyl propionate, an ester with potential applications in fragrance, flavoring, and as an intermediate in pharmaceutical manufacturing, can be achieved through the esterification of cyclopentanol with propionic acid. The choice of catalyst is paramount in determining the efficiency, selectivity, and environmental impact of this process. This guide provides a comparative analysis of different classes of catalysts—zeolites, solid acid resins, and enzymes—for the synthesis of this compound, supported by experimental data from analogous reactions where direct data is unavailable.
Performance Comparison of Catalysts
The following table summarizes the key performance indicators for various catalysts in the synthesis of this compound and related esters. Data for zeolites is based on the synthesis of cyclopentyl ethyl ether, a closely related process.
| Catalyst Type | Specific Catalyst | Reactants | Molar Ratio (Alcohol:Acid) | Catalyst Loading | Temperature (°C) | Reaction Time (h) | Conversion (%) | Selectivity (%) | Yield (%) | Reusability |
| Zeolite | ZSM-5 (Si/Al=40) | Cyclopentanol, Ethanol | 1:1 | 10 wt% | 100 | 4 | ~90 | 72 (to ether) | ~65 | Stable for at least 12h |
| Solid Acid Resin | Amberlyst-15 | Isobutanol, Propionic Acid | 1:1 | 20 g/L | 75 | 7 | ~60 | High | ~60 | Not specified |
| Enzyme | Lipase (general) | Various alcohols & acids | Variable | Variable | 30-70 | 2-48 | High | Very High | High | Possible |
Detailed Experimental Protocols
Zeolite-Catalyzed Synthesis of Cyclopentyl Ethyl Ether (Analogous to this compound Synthesis)
This protocol is based on the synthesis of cyclopentyl ethyl ether using ZSM-5 as a catalyst and serves as a model for this compound synthesis.[1]
Materials:
-
Cyclopentanol
-
Propionic Acid (in place of Ethanol)
-
ZSM-5 (Si/Al ratio of 40)
-
Toluene (solvent)
-
Internal standard (e.g., dodecane) for GC analysis
Procedure:
-
Activate the ZSM-5 catalyst by calcination in air at 500°C for 10 hours.
-
In a batch reactor, combine cyclopentanol, propionic acid (at a desired molar ratio, e.g., 1:1), the activated ZSM-5 catalyst (e.g., 10 wt% relative to cyclopentanol), and toluene as a solvent.
-
Add an internal standard for quantitative analysis.
-
Seal the reactor and heat the mixture to the desired reaction temperature (e.g., 100°C) with constant stirring.
-
Monitor the reaction progress by taking samples at regular intervals and analyzing them by gas chromatography (GC) to determine the conversion of cyclopentanol and the selectivity towards this compound.
-
Upon completion, cool the reactor, separate the catalyst by filtration, and purify the product by distillation.
Solid Acid Resin-Catalyzed Synthesis of Isobutyl Propionate (Analogous to this compound Synthesis)
This protocol for the synthesis of isobutyl propionate using Amberlyst-15 can be adapted for this compound.[2]
Materials:
-
Cyclopentanol (in place of Isobutanol)
-
Propionic Acid
-
Amberlyst-15
-
Dioxane (solvent)
Procedure:
-
Wash the Amberlyst-15 resin with methanol and then distilled water, followed by drying in a vacuum oven at 80°C overnight.
-
In a two-necked glass reactor equipped with a reflux condenser and a magnetic stirrer, add the dried Amberlyst-15 catalyst, cyclopentanol, and dioxane.
-
Heat the mixture to the desired reaction temperature (e.g., 75°C) with vigorous stirring (e.g., 1000 rpm).
-
Add propionic acid (preheated to the same temperature) to start the reaction.
-
Collect samples periodically for analysis by gas chromatography to determine the concentration of reactants and products.
-
After the reaction reaches equilibrium or the desired conversion, cool the mixture and separate the catalyst by filtration.
General Protocol for Lipase-Catalyzed Ester Synthesis
This generalized protocol is based on common procedures for lipase-catalyzed esterification.[3][4]
Materials:
-
Cyclopentanol
-
Propionic Acid
-
Immobilized Lipase (e.g., Novozym 435 from Candida antarctica lipase B)
-
Organic solvent (e.g., hexane, toluene)
-
Molecular sieves (optional, to remove water)
Procedure:
-
In a temperature-controlled shaker flask, combine cyclopentanol, propionic acid, the immobilized lipase, and an organic solvent.
-
If the reaction is sensitive to water, add molecular sieves to the reaction mixture.
-
Incubate the mixture at a suitable temperature (e.g., 40-60°C) with constant shaking.
-
Monitor the reaction by analyzing samples via GC or HPLC.
-
Once the reaction is complete, recover the immobilized enzyme by filtration for potential reuse.
-
Remove the solvent under reduced pressure and purify the this compound product.
Process Diagrams
Caption: General experimental workflow for the synthesis of this compound.
Concluding Remarks
The selection of a catalyst for this compound synthesis depends on the desired process parameters and outcomes.
-
Zeolites , particularly ZSM-5, offer high thermal stability and good conversion rates at elevated temperatures. Their shape-selective properties can also influence product distribution.[1]
-
Solid acid resins like Amberlyst-15 are effective at moderate temperatures and can be easily separated from the reaction mixture, although their thermal stability is lower than zeolites.[2][6][7]
-
Enzymatic catalysts such as lipases operate under mild conditions, exhibit high selectivity, and can be used for the synthesis of chiral esters. However, the cost and stability of enzymes can be a limiting factor.[3][4][5]
For industrial applications, the reusability and longevity of the catalyst are critical factors. Solid catalysts like zeolites and resins offer the advantage of easy separation and potential for regeneration.[1] The choice between these will depend on the trade-off between the higher reaction temperatures and stability of zeolites versus the milder conditions required for resin-based catalysts. Enzymatic catalysis, while offering a "greener" alternative, may require further optimization to be economically competitive for bulk chemical production.
References
- 1. researchgate.net [researchgate.net]
- 2. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 3. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. arkat-usa.org [arkat-usa.org]
- 7. journal.bcrec.id [journal.bcrec.id]
Comparative Analysis of Cyclopentyl Propionate and Propionate Esters in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the biological activity of Cyclopentyl Propionate and Propionate esters, with a focus on their cross-reactivity and performance in various biological assays. The information presented herein is intended to assist researchers in selecting the appropriate compound for their studies and in understanding the nuances of their biological effects. The primary example used for this compound is Testosterone Cypionate, and for the simple propionate ester, Testosterone Propionate.
Executive Summary
Testosterone Cypionate (containing the this compound ester) and Testosterone Propionate are both widely used synthetic androgens. They are pro-drugs of testosterone, meaning their biological activity is primarily exerted after the ester group is hydrolyzed, releasing free testosterone. The fundamental difference between these two compounds lies in their pharmacokinetic profiles, which are dictated by the rate of hydrolysis of the ester linkage. This, in turn, influences the duration of action and the peak plasma concentrations of testosterone.
Key Findings:
-
Pharmacokinetics: Testosterone Cypionate has a longer half-life compared to Testosterone Propionate, leading to a slower release of testosterone and a longer duration of action.[1][2]
-
Androgenic Activity: Both esters are potent androgens due to their conversion to testosterone, which then activates the androgen receptor.
-
Cross-reactivity: As pro-drugs of testosterone, their cross-reactivity with other steroid hormone receptors (e.g., estrogen and progesterone receptors) is primarily attributable to testosterone and its metabolites. Direct binding of the esterified forms to these receptors is considered minimal.
Comparative Data
The following tables summarize the key comparative data between Testosterone Cypionate and Testosterone Propionate.
Table 1: Pharmacokinetic Profile Comparison
| Parameter | Testosterone Cypionate | Testosterone Propionate | Reference |
| Ester Moiety | This compound | Propionate | - |
| Half-life | ~8 days | ~0.8 days (~20 hours) | [3] |
| Release Rate | Slow | Fast | [1][2] |
| Dosing Frequency | Less frequent (e.g., weekly) | More frequent (e.g., every 1-3 days) | [1][2] |
Table 2: Biological Activity Comparison
| Parameter | Testosterone Cypionate | Testosterone Propionate | Reference |
| Primary Target | Androgen Receptor (after conversion to Testosterone) | Androgen Receptor (after conversion to Testosterone) | - |
| Mechanism of Action | Pro-drug of Testosterone | Pro-drug of Testosterone | [3] |
| Androgenic Potency | High (as Testosterone) | High (as Testosterone) | - |
| Anabolic Potency | High (as Testosterone) | High (as Testosterone) | - |
Table 3: Cross-Reactivity Profile (Inferred)
| Assay Type | Testosterone Cypionate (as Testosterone) | Testosterone Propionate (as Testosterone) | Reference |
| Estrogen Receptor Binding | Low, but can be metabolized to estradiol which binds to the estrogen receptor | Low, but can be metabolized to estradiol which binds to the estrogen receptor | [4] |
| Progesterone Receptor Binding | Very Low | Very Low | [5] |
| Testosterone Immunoassays | High cross-reactivity (as it is a form of testosterone) | High cross-reactivity (as it is a form of testosterone) | - |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Androgen Receptor Competitive Binding Assay
This assay is used to determine the relative binding affinity of a test compound for the androgen receptor (AR).
Materials:
-
Rat ventral prostate cytosol (source of AR)
-
[³H]-R1881 (radiolabeled synthetic androgen)
-
Test compounds (Testosterone Cypionate, Testosterone Propionate)
-
Scintillation fluid
-
Assay buffer (e.g., TEGD buffer: Tris-HCl, EDTA, glycerol, dithiothreitol)
-
Hydroxyapatite (HAP) slurry
Procedure:
-
Preparation of Reagents: Prepare assay buffers and stock solutions of test compounds and [³H]-R1881.
-
Incubation: In microcentrifuge tubes, add a fixed concentration of [³H]-R1881, varying concentrations of the test compound (or vehicle control), and the rat prostate cytosol.
-
Equilibrium Binding: Incubate the mixture at 4°C for 18-24 hours to allow for competitive binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Add ice-cold HAP slurry to each tube to adsorb the AR-ligand complexes. Vortex and incubate on ice.
-
Washing: Centrifuge the tubes, discard the supernatant, and wash the HAP pellet with assay buffer to remove unbound ligand. Repeat the wash step.
-
Quantification: Resuspend the final HAP pellet in ethanol and transfer to a scintillation vial with scintillation fluid.
-
Data Analysis: Measure the radioactivity using a scintillation counter. The concentration of the test compound that inhibits 50% of the specific binding of [³H]-R1881 (IC50) is calculated. The relative binding affinity (RBA) is then determined by comparing the IC50 of the test compound to that of a reference androgen (e.g., unlabeled R1881 or testosterone).
Steroid Hormone Immunoassay for Cross-Reactivity
This protocol is used to assess the degree to which a compound cross-reacts in an immunoassay designed for a specific steroid hormone (e.g., testosterone, estradiol, progesterone).
Materials:
-
Commercially available immunoassay kit for the target steroid hormone (e.g., ELISA or chemiluminescence immunoassay).
-
Test compounds (Testosterone Cypionate, Testosterone Propionate) at various concentrations.
-
Calibrators and controls provided with the immunoassay kit.
-
Microplate reader or appropriate detection instrument.
Procedure:
-
Assay Preparation: Prepare reagents and samples according to the immunoassay kit manufacturer's instructions.
-
Spiking Samples: Prepare a series of known concentrations of the test compound in a suitable matrix (e.g., steroid-free serum).
-
Immunoassay: Perform the immunoassay on the spiked samples, calibrators, and controls as per the kit protocol. This typically involves incubating the sample with an antibody specific to the target hormone and a labeled version of the hormone.
-
Detection: Measure the signal (e.g., absorbance or luminescence) using the appropriate instrument.
-
Data Analysis: Calculate the apparent concentration of the target hormone in the spiked samples using the standard curve generated from the calibrators.
-
Calculate Percent Cross-Reactivity: The percent cross-reactivity is calculated using the following formula: % Cross-Reactivity = (Apparent Concentration of Target Hormone / Concentration of Test Compound) x 100
Visualizations
Androgen Receptor Signaling Pathway
References
- 1. maxipropharma.com [maxipropharma.com]
- 2. icfitnessclub.com [icfitnessclub.com]
- 3. Testosterone propionate - Wikipedia [en.wikipedia.org]
- 4. Androgen on the estrogen receptor. I - Binding and in vivo nuclear translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison between Steroid Binding to Progesterone Membrane Receptor α (mPRα) and to Progesterone Nuclear Receptor: Correlation with Physicochemical Properties Assessed by Comparative Molecular Field Analysis and Identification of mPRα-specific Agonists - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Showdown: Differentiating Cyclopentyl Propionate from its Isomers
A detailed spectroscopic comparison of cyclopentyl propionate and its structural isomers—propyl cyclopentanecarboxylate, ethyl cyclohexanecarboxylate, and methyl cycloheptanecarboxylate—reveals key differences in their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) profiles. These distinctions, arising from subtle variations in their molecular architecture, are critical for researchers, scientists, and drug development professionals in unequivocally identifying these compounds.
This guide provides a comprehensive analysis of the ¹H NMR, ¹³C NMR, IR, and MS data for each of the four isomers, presented in comparative tables for clarity. Detailed experimental protocols for acquiring these spectra are also outlined, ensuring reproducibility of the results.
Distinguishing Features at a Glance
The primary differentiating factor among these isomers lies in the connectivity of the ester functional group and the size of the cycloalkane ring. This compound features a propionate group attached to a cyclopentyl ring via an oxygen atom. In contrast, propyl cyclopentanecarboxylate has a cyclopentyl ring directly bonded to the carbonyl carbon of the ester. The remaining two isomers, ethyl cyclohexanecarboxylate and methyl cycloheptanecarboxylate, are constitutional isomers with different ring sizes—a cyclohexane and a cycloheptane ring, respectively. These structural nuances give rise to unique spectroscopic fingerprints.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for each isomer.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy provides information about the chemical environment of hydrogen atoms within a molecule. The chemical shifts (δ) are indicative of the electron density around the protons, while the splitting patterns reveal the number of neighboring protons.
| Compound | Chemical Shift (δ, ppm) and Multiplicity |
| This compound | Data not available in the search results. |
| Propyl Cyclopentanecarboxylate | Data not available in the search results. For a similar compound, iso-propyl cyclopent-3-enecarboxylate: 5.67–5.48 (m, 2H), 5.05–4.82 (m, 1H), 3.08–2.91 (m, 1H), 2.65–2.45 (m, 4H), 1.19–1.09 (m, 6H)[1] |
| Ethyl Cyclohexanecarboxylate | 4.12 (q, 2H, O-CH₂), 2.28 (tt, 1H, CH-C=O), 1.15-1.95 (m, 10H, cyclohexyl H), 1.25 (t, 3H, CH₃) |
| Methyl Cycloheptanecarboxylate | 3.66 (s, 3H, O-CH₃), 2.55 (m, 1H, CH-C=O), 1.40-1.90 (m, 12H, cycloheptyl H) |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR spectroscopy provides information about the different carbon environments in a molecule.
| Compound | Chemical Shift (δ, ppm) |
| This compound | Data not available in the search results. |
| Propyl Cyclopentanecarboxylate | Data not available in the search results. For a similar compound, iso-propyl cyclopent-3-enecarboxylate: 175.66, 128.92, 67.48, 55.69, 41.69, 36.25, 34.88, 25.52, 21.75[1] |
| Ethyl Cyclohexanecarboxylate | 176.1 (C=O), 60.1 (O-CH₂), 43.3 (CH-C=O), 29.2 (cyclohexyl CH₂), 25.7 (cyclohexyl CH₂), 25.4 (cyclohexyl CH₂), 14.3 (CH₃) |
| Methyl Cycloheptanecarboxylate | 177.2 (C=O), 51.4 (O-CH₃), 45.2 (CH-C=O), 29.9 (cycloheptyl CH₂), 28.5 (cycloheptyl CH₂), 26.8 (cycloheptyl CH₂) |
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
| Compound | Key IR Absorption Bands (cm⁻¹) |
| This compound | C=O stretch: ~1735-1750, C-O stretch: ~1150-1250 |
| Propyl Cyclopentanecarboxylate | C=O stretch: ~1735-1750, C-O stretch: ~1150-1250 |
| Ethyl Cyclohexanecarboxylate | C=O stretch: ~1730, C-O stretch: ~1170, C-H stretch (cyclohexane): ~2850-2930[2] |
| Methyl Cycloheptanecarboxylate | C=O stretch: ~1735, C-O stretch: ~1160, C-H stretch (cycloheptane): ~2850-2925 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of ions, which helps in determining the molecular weight and fragmentation pattern of a molecule.
| Compound | Key Mass Spectral Fragments (m/z) |
| This compound | Molecular Ion (M⁺): 142. Expected fragments: m/z 85 (loss of propionyloxy radical), m/z 57 (propionyl cation). |
| Propyl Cyclopentanecarboxylate | Molecular Ion (M⁺): 156. Expected fragments: m/z 113 (loss of propyl radical), m/z 85 (cyclopentanecarbonyl cation). |
| Ethyl Cyclohexanecarboxylate | Molecular Ion (M⁺): 156. Fragments: m/z 127 (loss of ethyl), m/z 111 (loss of ethoxy), m/z 83 (cyclohexyl cation).[3] |
| Methyl Cycloheptanecarboxylate | Molecular Ion (M⁺): 156. Fragments: m/z 125 (loss of methoxy), m/z 97 (cycloheptyl cation).[4] |
Experimental Protocols
The following are generalized protocols for the spectroscopic techniques used in this comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A small amount of the liquid ester (typically 5-10 mg) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube.[5] A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[6]
Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz). For ¹H NMR, standard parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width covering the expected range of proton chemical shifts. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum, and a larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.
Infrared (IR) Spectroscopy
Sample Preparation: For liquid samples, a thin film is prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.[7]
Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically scanned over the mid-infrared range (e.g., 4000-400 cm⁻¹). A background spectrum of the clean salt plates is recorded first and subtracted from the sample spectrum to remove any atmospheric and instrumental interferences.
Mass Spectrometry (MS)
Sample Introduction and Ionization: A small amount of the liquid sample is introduced into the mass spectrometer, often via direct injection or through a gas chromatograph (GC-MS). Electron Ionization (EI) is a common method for ionizing volatile compounds like esters. In EI, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to lose an electron and form a molecular ion (M⁺).
Mass Analysis and Detection: The resulting ions, including the molecular ion and various fragment ions, are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). A detector then records the abundance of each ion, generating a mass spectrum.
Visualizing the Logic and Workflow
The relationship between a compound's structure and its spectroscopic output, as well as the general workflow for spectroscopic analysis, can be visualized using the following diagrams.
Caption: Logical flow from molecular structure to spectroscopic output.
Caption: General experimental workflow for spectroscopic analysis.
References
- 1. rsc.org [rsc.org]
- 2. Cyclohexanecarboxylic acid, ethyl ester [webbook.nist.gov]
- 3. Ethyl cyclohexanoate | C9H16O2 | CID 18686 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methyl cycloheptanecarboxylate | C9H16O2 | CID 543492 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. sites.bu.edu [sites.bu.edu]
- 6. ocw.mit.edu [ocw.mit.edu]
- 7. purdue.edu [purdue.edu]
Benchmarking Cyclopentyl propionate synthesis against known methods
The synthesis of cyclopentyl propionate, an ester with applications in fragrances and as a specialty solvent, can be achieved through several established chemical routes. The selection of a particular method is often dictated by factors such as desired yield, purity, reaction conditions, and environmental considerations. This guide provides a comparative analysis of the most common methods for this compound synthesis: Fischer-Speier esterification, transesterification, and enzymatic catalysis.
Comparative Performance Data
| Parameter | Fischer-Speier Esterification (Acid-Catalyzed) | Transesterification | Enzymatic Synthesis (Lipase-Catalyzed) |
| Typical Yield | ~40% (direct), >90% (with water removal) | Variable, can be high with excess alcohol | Generally high, often >90% |
| Reaction Temperature | 60-120°C | 50-100°C | 30-60°C |
| Catalyst | Strong mineral acids (e.g., H₂SO₄, HCl) | Acid or base catalysts (e.g., H₂SO₄, NaOH) | Lipases (e.g., Candida antarctica lipase B) |
| Reaction Time | Several hours to days | Several hours | 24-72 hours |
| Key Advantages | Well-established, readily available catalysts | Can be driven to completion with excess alcohol | High selectivity, mild conditions, environmentally friendly |
| Key Disadvantages | Reversible reaction, often requires harsh conditions | Reversible reaction, catalyst removal can be difficult | Slower reaction rates, higher catalyst cost |
Experimental Protocols
Below are detailed experimental protocols for the key synthesis methods.
1. Fischer-Speier Esterification: Synthesis of this compound
This protocol is adapted from the synthesis of ethyl propionate and is expected to yield this compound under similar conditions.[1]
-
Reactants:
-
Cyclopentanol
-
Propionic acid
-
Concentrated sulfuric acid (catalyst)
-
-
Procedure:
-
In a round-bottom flask, combine cyclopentanol and a molar excess of propionic acid.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the total reactant weight).
-
Equip the flask with a reflux condenser and heat the mixture to reflux for several hours. To improve the yield, a Dean-Stark apparatus can be used to remove the water byproduct as it forms, driving the equilibrium towards the product.[1]
-
After the reaction is complete (monitored by TLC or GC), cool the mixture to room temperature.
-
Wash the mixture with water to remove excess propionic acid and the catalyst. Neutralize any remaining acid with a dilute sodium bicarbonate solution.
-
Separate the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and purify the this compound by distillation.
-
2. Transesterification: Synthesis of this compound
Transesterification involves the reaction of an ester with an alcohol to form a different ester. In this case, a readily available propionate ester, such as methyl propionate, can be reacted with cyclopentanol.
-
Reactants:
-
Methyl propionate
-
Cyclopentanol
-
Acid or base catalyst (e.g., sulfuric acid or sodium methoxide)
-
-
Procedure:
-
Combine methyl propionate and a molar excess of cyclopentanol in a reaction vessel.
-
Add a catalytic amount of a strong acid or base.
-
Heat the reaction mixture to reflux. The reaction is driven forward by removing the lower-boiling alcohol byproduct (methanol) by distillation.
-
Monitor the reaction progress by GC.
-
Once the reaction is complete, cool the mixture and neutralize the catalyst (if acidic, with a weak base; if basic, with a weak acid).
-
Wash the mixture with water to remove any remaining catalyst and byproducts.
-
Dry the organic layer and purify the this compound by fractional distillation.
-
3. Enzymatic Synthesis: Lipase-Catalyzed Synthesis of this compound
Enzymatic synthesis offers a green alternative with high selectivity under mild conditions.[2][3]
-
Reactants:
-
Cyclopentanol
-
Propionic acid or an activated ester (e.g., vinyl propionate)
-
Immobilized lipase (e.g., Novozym 435)
-
-
Procedure:
-
In a suitable organic solvent (e.g., hexane or toluene), dissolve cyclopentanol and propionic acid.
-
Add the immobilized lipase to the mixture.
-
Incubate the reaction at a controlled temperature (typically 30-60°C) with gentle agitation for 24-72 hours.
-
Monitor the conversion of the starting materials by GC or HPLC.
-
Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.
-
Wash the reaction mixture with a dilute aqueous base to remove any unreacted propionic acid.
-
Dry the organic solvent and evaporate it to obtain the crude this compound.
-
Further purification can be achieved by distillation under reduced pressure.
-
Visualizing the Comparison Workflow
The following diagram illustrates the logical workflow for selecting a synthesis method for this compound based on key decision criteria.
References
A Comparative Guide to Cyclopentyl Propionate and Ethyl Acetate as Solvents for Research and Development
In the landscape of organic solvents, the selection of an appropriate medium is critical for the success of chemical reactions, extractions, and formulations. Ethyl acetate has long been a staple in the pharmaceutical and chemical industries due to its versatile solvency, moderate polarity, and relatively low cost. However, growing emphasis on process safety and environmental sustainability has spurred interest in alternative solvents with more favorable properties. This guide provides an objective comparison of Cyclopentyl propionate and the conventional solvent, ethyl acetate, to assist researchers, scientists, and drug development professionals in making informed solvent choices.
Physicochemical Properties: A Head-to-Head Comparison
The fundamental performance of a solvent is dictated by its physical and chemical properties. This compound, an ester with a larger alkyl group than ethyl acetate, exhibits significant differences in boiling point, flash point, and density. These properties have direct implications for reaction conditions, process safety, and solvent removal.
| Property | This compound | Ethyl Acetate | Reference(s) |
| Molecular Formula | C₈H₁₄O₂ | C₄H₈O₂ | [1] |
| Molecular Weight | 142.20 g/mol | 88.11 g/mol | [1] |
| Boiling Point | 178.1 °C | 77.1 °C | [1][2] |
| Melting Point | N/A | -83.6 °C | |
| Density | 0.97 g/cm³ | 0.902 g/cm³ | [1][2] |
| Flash Point | 56.4 °C | -4 °C | [1] |
| Hansen δd (Dispersion) | Not Available | 15.8 MPa⁰·⁵ | [3] |
| Hansen δp (Polar) | Not Available | 5.3 MPa⁰·⁵ | [3] |
| Hansen δh (H-Bonding) | Not Available | 7.2 MPa⁰·⁵ | [3] |
| LogP | 1.88 | 0.73 | [1] |
Solvency and Performance Analysis
A solvent's ability to dissolve a given solute is paramount. This is often quantified using Hansen Solubility Parameters (HSPs), which describe the cohesive energy of a liquid in terms of dispersion (δd), polar (δp), and hydrogen bonding (δh) forces.[4]
Ethyl Acetate is a moderately polar solvent with a well-characterized solvency profile, making it effective for a wide range of compounds.[3] Its established HSPs allow for precise predictions of its compatibility with various polymers and active pharmaceutical ingredients (APIs).
This compound , while lacking readily available public data for its Hansen Solubility Parameters, can be qualitatively assessed. Its structure, featuring a larger, non-polar cyclopentyl ring compared to ethyl acetate's ethyl group, suggests a lower polarity and a greater contribution from dispersion forces. Its higher LogP value (1.88) compared to ethyl acetate (0.73) further indicates greater lipophilicity, which would likely make it a more effective solvent for non-polar compounds and certain oils or waxes.[1]
The significantly higher boiling point of this compound (178.1 °C) is a key differentiator.[1] This allows for its use in reactions requiring higher temperatures, where ethyl acetate would necessitate a pressurized system. However, this also means that its removal via evaporation requires more energy and higher vacuum compared to the more volatile ethyl acetate.
Safety and Environmental Profile
Safety is a primary concern in solvent selection. The flash point—the lowest temperature at which a liquid can form an ignitable mixture in air—is a critical indicator of flammability.
| Parameter | This compound | Ethyl Acetate | Reference(s) |
| Flash Point | 56.4 °C | -4 °C | [1] |
| Primary Hazard | Irritating to eyes, respiratory system, and skin. | Highly flammable; Vapors can cause dizziness. | [5] |
| Sustainability | Considered a potential "green solvent" that can be sourced from biomass.[6] | Often sourced from petrochemicals, but bio-based options are available.[7] | [6][7] |
This compound's significantly higher flash point (56.4 °C) presents a considerable safety advantage over ethyl acetate (-4 °C), classifying it as a less flammable liquid and reducing the risk of ignition under standard laboratory conditions.[1] While both are esters and can be sourced from renewable feedstocks, the push for safer alternatives makes this compound an attractive option for development where its physical properties are suitable.[6]
Experimental Protocol: Comparative Analysis of Solvent Performance in Liquid-Liquid Extraction
To provide a framework for direct comparison, this section details a standardized protocol for evaluating the extraction efficiency of this compound versus ethyl acetate for a model compound.
Objective: To quantify and compare the extraction efficiency of a model compound (e.g., caffeine, a moderately polar analyte) from an aqueous solution using this compound and ethyl acetate.
Materials:
-
Model Compound (e.g., Caffeine)
-
Deionized Water
-
This compound (Reagent Grade)
-
Ethyl Acetate (Reagent Grade)
-
Anhydrous Sodium Sulfate
-
Separatory Funnels (125 mL)
-
Volumetric flasks, beakers, and graduated cylinders
-
Analytical Balance
-
Rotary Evaporator
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Preparation of Aqueous Phase: Prepare a stock solution of the model compound in deionized water at a known concentration (e.g., 1 mg/mL).
-
Liquid-Liquid Extraction:
-
In two separate 125 mL separatory funnels, place 20 mL of the aqueous stock solution.
-
To the first funnel, add 20 mL of ethyl acetate.
-
To the second funnel, add 20 mL of this compound.
-
Stopper each funnel and shake vigorously for 2 minutes, periodically venting to release pressure.
-
Allow the funnels to stand until the aqueous and organic layers have fully separated.
-
-
Isolation of Organic Phase:
-
Carefully drain the lower organic layer from each funnel into separate, labeled Erlenmeyer flasks.
-
Add a small amount of anhydrous sodium sulfate to each organic extract to remove residual water. Swirl and let stand for 5-10 minutes.
-
Filter each dried extract into a clean, pre-weighed round-bottom flask.
-
-
Solvent Removal and Sample Preparation:
-
Remove the solvent from each flask using a rotary evaporator. Note the difference in conditions (temperature, vacuum) required for each solvent.
-
Once the solvent is fully removed, reconstitute the dried residue in a precise volume (e.g., 10 mL) of the HPLC mobile phase.
-
-
Quantification:
-
Analyze the reconstituted samples by HPLC.
-
Determine the concentration of the model compound in each sample by comparing the peak area to a previously generated calibration curve.
-
-
Calculation of Efficiency:
-
Calculate the total mass of the compound extracted into each solvent.
-
Determine the extraction efficiency as a percentage of the initial mass of the compound in the aqueous phase.
-
This protocol allows for a direct, quantitative comparison of performance under controlled conditions, enabling data-driven solvent selection.
Conclusion
This compound presents a compelling alternative to ethyl acetate, particularly in applications where higher reaction temperatures are required and reduced flammability is a priority. Its likely preference for less polar solutes offers a complementary solvency profile. While ethyl acetate remains a versatile and highly effective solvent, its low flash point and high volatility can be disadvantageous in certain process environments. The choice between these two solvents will ultimately depend on the specific requirements of the application, including solute properties, reaction temperature, safety protocols, and downstream processing considerations. The experimental framework provided here offers a clear path for researchers to generate the necessary data to justify their solvent selection based on performance and safety.
References
A Comparative Guide to the Biological Efficacy of Testosterone Cypionate and Testosterone Propionate
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comprehensive comparison of the biological efficacy of two widely used testosterone esters: testosterone cypionate and testosterone propionate. By examining their pharmacokinetic profiles and outlining key experimental protocols, this document aims to provide an objective resource for scientific and professional audiences engaged in endocrine research and pharmaceutical development.
Pharmacokinetic Profile Comparison
The fundamental difference between testosterone cypionate and testosterone propionate lies in their chemical structure, specifically the length of the ester chain attached to the testosterone molecule. This structural variance directly dictates their pharmacokinetic properties, influencing their absorption rate, half-life, and ultimately, their dosing schedules and physiological effects.
While direct head-to-head clinical trial data comparing the two esters in a single study is limited, the following table consolidates available pharmacokinetic parameters from various sources to provide a comparative overview.
| Pharmacokinetic Parameter | Testosterone Cypionate | Testosterone Propionate |
| Half-life | ~8-12 days[1][2] | ~1-3 days[1][2] |
| Mean Residence Time | Approximately 8.5 days | Not consistently reported |
| Time to Peak Concentration (Tmax) | Slower onset, with peak levels reached over several days[3] | Rapid onset, with peak levels occurring within hours[4] |
| Injection Frequency | Typically once every 7-10 days[1] | Typically every other day[1] |
| Release Profile | Slow and sustained release, leading to more stable serum levels[1] | Rapid release, resulting in more pronounced peaks and troughs in serum levels |
Experimental Protocols
To rigorously assess and compare the biological efficacy of testosterone esters, standardized and validated experimental protocols are essential. The following sections detail the methodologies for key in vivo and analytical procedures.
Pharmacokinetic Profiling in Human Subjects
Objective: To determine and compare the pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) of testosterone cypionate and testosterone propionate following intramuscular administration.
Experimental Design:
-
Subject Population: Healthy adult male volunteers, often with medically-induced hypogonadism to minimize the confounding variable of endogenous testosterone production.
-
Study Arms: A minimum of two arms, one for each testosterone ester. A crossover design may also be implemented.
-
Dosing: A single, standardized intramuscular injection of either testosterone cypionate or testosterone propionate.
-
Blood Sampling: Serial blood samples are collected at predetermined intervals. Due to their different release profiles, the sampling schedule should be adapted for each ester.
-
Testosterone Propionate: Frequent sampling is critical in the initial 24-48 hours post-injection to accurately capture the Cmax and initial distribution phase.
-
Testosterone Cypionate: Sampling can be less frequent but should extend over a longer period (e.g., 14-21 days) to characterize the prolonged elimination phase.
-
-
Sample Processing: Whole blood is collected in appropriate anticoagulant tubes (e.g., EDTA). Plasma is separated via centrifugation and stored at ≤ -20°C until analysis.
Analytical Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Principle: LC-MS/MS is the gold standard for quantifying testosterone in plasma due to its high sensitivity and specificity.
-
Procedure:
-
Sample Preparation: Testosterone is extracted from the plasma matrix, often using liquid-liquid extraction or solid-phase extraction, to remove interfering substances.
-
Chromatographic Separation: The extracted sample is injected into a liquid chromatograph, where testosterone is separated from other metabolites based on its physicochemical properties as it passes through a chromatographic column.
-
Mass Spectrometric Detection: The separated testosterone is then ionized and detected by a tandem mass spectrometer, which provides highly specific and quantitative measurement based on the mass-to-charge ratio of the molecule and its fragments.
-
In Vivo Assessment of Androgenic Activity: The Hershberger Bioassay
Objective: To determine the androgenic potential of a substance by measuring the growth response of androgen-dependent tissues in a castrated rodent model.
Experimental Design:
-
Animal Model: Immature, castrated male rats are used. Castration removes the primary source of endogenous androgens, making the accessory sex tissues highly responsive to exogenous androgenic compounds.
-
Treatment Groups:
-
Vehicle Control (e.g., corn oil)
-
Positive Control (a reference androgen, often testosterone propionate)
-
Test Substance Groups (e.g., different doses of testosterone cypionate)
-
-
Administration: The test and control substances are administered daily for 10 consecutive days via subcutaneous injection or oral gavage.
-
Endpoint Measurement: On day 11, the animals are euthanized, and the following androgen-dependent tissues are carefully dissected and weighed: ventral prostate, seminal vesicles, levator ani-bulbocavernosus muscle, Cowper's glands, and the glans penis.
-
Interpretation: A statistically significant increase in the weight of these tissues in the test substance groups compared to the vehicle control group indicates androgenic activity. The relative potency of different esters can be compared based on their dose-response relationships.
Visualizing Key Biological and Experimental Frameworks
To further elucidate the mechanisms and methodologies discussed, the following diagrams are provided.
Testosterone Signaling Pathway
The biological effects of both testosterone cypionate and propionate are mediated through the same intracellular signaling pathway upon their conversion to active testosterone.
Caption: Testosterone's intracellular signaling cascade.
A Representative Experimental Workflow
The following diagram illustrates a typical workflow for a clinical study designed to compare the pharmacokinetic profiles of testosterone cypionate and propionate.
Caption: Workflow for a comparative pharmacokinetic study.
References
- 1. Comparative pharmacokinetics of testosterone enanthate and testosterone cyclohexanecarboxylate as assessed by serum and salivary testosterone levels in normal men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. STUDIES COMPARING THE EFFECTS OF CERTAIN TESTOSTERONE ESTERS IN MAN *, † | Semantic Scholar [semanticscholar.org]
- 3. Pharmacokinetics of testosterone therapies in relation to diurnal variation of serum testosterone levels as men age - PMC [pmc.ncbi.nlm.nih.gov]
- 4. quora.com [quora.com]
A Head-to-Head Comparison of Analytical Techniques for Cyclopentyl Propionate
For Researchers, Scientists, and Drug Development Professionals
In the analytical landscape, the accurate identification and quantification of chemical entities are paramount. This guide provides a comprehensive head-to-head comparison of key analytical techniques for Cyclopentyl propionate, a common fragrance and flavor ingredient. The following sections detail the principles, experimental protocols, and performance characteristics of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy for the analysis of this ester.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like this compound. The gas chromatograph separates components of a mixture, and the mass spectrometer provides detailed structural information, enabling confident identification and quantification.
Data Presentation: Performance Characteristics (Based on Analogous Ester Analysis)
| Parameter | Typical Performance |
| Limit of Detection (LOD) | 1 - 10 ng/mL |
| Limit of Quantification (LOQ) | 5 - 50 ng/mL |
| Linearity (R²) | > 0.99 |
| Accuracy (% Recovery) | 90 - 110% |
| Precision (% RSD) | < 15% |
Experimental Protocol: GC-MS Analysis
Sample Preparation: A stock solution of this compound is prepared in a suitable volatile solvent, such as ethyl acetate or hexane, at a concentration of 1 mg/mL. A series of calibration standards are prepared by serial dilution of the stock solution. For unknown samples, a dilution is made to fall within the calibration range. An internal standard (e.g., methyl heptanoate) may be added to all solutions for improved quantitative accuracy.
Instrumentation:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
Chromatographic Conditions:
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL (splitless mode)
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, ramp to 250°C at a rate of 10°C/min, and hold for 5 minutes.
-
MSD Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
Data Analysis: The total ion chromatogram (TIC) is used to determine the retention time of this compound. The mass spectrum is analyzed to confirm the identity of the compound by comparing the fragmentation pattern with a reference spectrum or library. Quantification is performed by creating a calibration curve of peak area versus concentration.
Visualization: GC-MS Experimental Workflow
Caption: Workflow for GC-MS analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
While GC-MS is often preferred for volatile esters, HPLC with UV detection can be a viable alternative, particularly for non-volatile impurities or when derivatization is not desirable. Since this compound lacks a strong chromophore, its direct detection by UV can be challenging, often requiring low wavelengths where selectivity may be an issue.
Data Presentation: Performance Characteristics (Based on Analogous Ester Analysis)
| Parameter | Typical Performance |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/mL |
| Linearity (R²) | > 0.99 |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 5% |
Experimental Protocol: HPLC-UV Analysis
Sample Preparation: A stock solution of this compound is prepared in the mobile phase at a concentration of 1 mg/mL. Calibration standards are prepared by diluting the stock solution. Unknown samples are dissolved in the mobile phase and filtered through a 0.45 µm syringe filter before injection.
Instrumentation:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, and diode array detector (DAD).
-
Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).
Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 210 nm.
Data Analysis: The chromatogram is analyzed to determine the retention time and peak area of this compound. A calibration curve is constructed by plotting the peak area against the concentration of the standards. The concentration of the unknown sample is then determined from this curve.
Visualization: HPLC-UV Experimental Workflow
Caption: Workflow for HPLC-UV analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules. For this compound, ¹H and ¹³C NMR would provide definitive confirmation of its structure. Furthermore, quantitative NMR (qNMR) can be employed for highly accurate purity determination without the need for a specific reference standard of the analyte itself.
Data Presentation: Qualitative and Quantitative Information
| Technique | Information Provided |
| ¹H NMR | Confirms the presence of cyclopentyl and propionate moieties through characteristic chemical shifts and coupling patterns. |
| ¹³C NMR | Determines the number of unique carbon atoms and their chemical environment, confirming the carbon skeleton. |
| qNMR | Provides highly accurate and precise determination of purity against a certified internal standard. |
Experimental Protocol: ¹H NMR Analysis
Sample Preparation: Approximately 5-10 mg of this compound is accurately weighed and dissolved in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. For qNMR, a known amount of a certified internal standard (e.g., maleic acid) is also accurately weighed and added to the sample solution.
Instrumentation:
-
NMR Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.
Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (zg30).
-
Number of Scans: 16 (for structural confirmation) or 64-128 (for qNMR).
-
Relaxation Delay (D1): 1 second (for structural confirmation) or 5 times the longest T₁ for accurate integration in qNMR.
-
Acquisition Time: ~3-4 seconds.
-
Spectral Width: -2 to 12 ppm.
Data Analysis: The ¹H NMR spectrum is processed (Fourier transformation, phase correction, and baseline correction). The chemical shifts, integration values, and coupling patterns of the signals are analyzed to confirm the structure of this compound. For qNMR, the purity is calculated by comparing the integral of a known proton signal from the analyte to the integral of a known proton signal from the internal standard, taking into account their respective molecular weights and number of protons.
Visualization: NMR Logical Relationship
Caption: Logical relationship of NMR techniques for this compound analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used for the identification of functional groups present in a molecule. For this compound, FTIR is an excellent tool for confirming the presence of the ester functional group and the aliphatic cyclopentyl ring.
Data Presentation: Characteristic IR Absorptions
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| C=O (Ester) | ~1735 | Strong |
| C-O (Ester) | ~1200-1150 | Strong |
| C-H (sp³) | ~2960-2870 | Medium-Strong |
Experimental Protocol: FTIR Analysis
Sample Preparation: A small drop of neat liquid this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film. Alternatively, a solution of the compound in a suitable solvent (e.g., carbon tetrachloride) can be prepared and analyzed in a liquid cell.
Instrumentation:
-
FTIR Spectrometer: PerkinElmer Spectrum Two or equivalent.
Acquisition Parameters:
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16.
Data Analysis: The resulting infrared spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups in this compound. The strong carbonyl (C=O) stretch around 1735 cm⁻¹ is a key indicator of the ester group.
Visualization: FTIR Experimental Workflow
Caption: Workflow for FTIR analysis of this compound.
Conclusion
The selection of an appropriate analytical technique for this compound depends on the specific research question.
-
For identification and quantification in complex matrices , GC-MS is the most powerful and widely used technique due to its high sensitivity and specificity.
-
HPLC-UV offers an alternative for quantification, especially in quality control settings where simplicity and high throughput are desired, though it may lack the sensitivity and specificity of GC-MS for this particular analyte.
-
NMR spectroscopy is indispensable for unequivocal structure confirmation and for obtaining highly accurate purity determination through qNMR.
-
FTIR spectroscopy provides a rapid and straightforward method for confirming the presence of the key ester functional group .
By understanding the strengths and limitations of each technique, researchers, scientists, and drug development professionals can make informed decisions to best suit their analytical needs for the comprehensive characterization of this compound.
Safety Operating Guide
Proper Disposal of Cyclopentyl Propionate: A Comprehensive Guide for Laboratory Professionals
For Immediate Implementation: This document provides essential safety and logistical information for the proper disposal of Cyclopentyl propionate, ensuring compliance with safety protocols and environmental regulations. Researchers, scientists, and drug development professionals are advised to adhere to these step-by-step procedures to mitigate risks and ensure safe laboratory operations.
This compound, a flammable liquid and irritant, requires careful handling and disposal as a hazardous waste. Adherence to established protocols is crucial for the safety of laboratory personnel and the protection of the environment.
Key Data and Hazard Profile
Proper disposal procedures are dictated by the inherent hazards of the substance. The following table summarizes the key quantitative data for this compound.
| Property | Value | Source |
| UN Number | 1993 | [1] |
| Hazard Class | 3 (Flammable Liquid) | [2] |
| Flash Point | 47 °C (116.6 °F) - closed cup | [2] |
| GHS Hazard Statements | H226: Flammable liquid and vaporH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [1] |
Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE) to prevent exposure.
Required PPE:
-
Eye Protection: Chemical splash goggles or a face shield.[3][4]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).[3]
-
Body Protection: A flame-retardant lab coat.[3]
-
Respiratory Protection: If handling large quantities or in a poorly ventilated area, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[3]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as a hazardous waste stream. Under no circumstances should it be disposed of down the drain or in regular trash.[5]
1. Waste Collection:
-
Designate a specific, sealed, and properly labeled waste container for this compound. The container must be made of a material compatible with the chemical.
-
The label should clearly read "Hazardous Waste - this compound" and include the hazard pictograms for flammable liquids and irritants.[6]
2. Storage:
-
Store the hazardous waste container in a designated satellite accumulation area.[5]
-
This area must be a cool, dry, and well-ventilated space, away from sources of ignition such as heat, sparks, or open flames.[2][6]
-
Ensure the container is kept tightly closed when not in use.[2]
-
Do not store with incompatible materials.
3. Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to schedule a pickup.[6]
-
Provide them with the accurate chemical name and quantity of the waste.
-
Follow all instructions provided by the EHS or the disposal company regarding packaging and transportation preparation.
4. Spill Management: In the event of a spill, immediate and appropriate action is required to contain and clean up the material safely.
-
Small Spills (less than 100 mL):
-
Alert personnel in the immediate area.
-
If flammable vapors are a concern, extinguish all nearby ignition sources.[7]
-
Wearing appropriate PPE, contain the spill using an absorbent material like vermiculite or sand.[8]
-
Carefully collect the absorbent material and contaminated items into a sealed container for hazardous waste.[8]
-
Clean the spill area with soap and water.
-
-
Large Spills (greater than 100 mL):
-
Evacuate the area immediately.
-
Alert your supervisor and contact your institution's emergency response team or EHS.
-
Prevent entry into the affected area.
-
Regulatory Compliance
Disposal of this compound is governed by federal, state, and local regulations. The U.S. Environmental Protection Agency (EPA) regulates flammable liquids as hazardous waste under the Resource Conservation and Recovery Act (RCRA).[9][10] The Department of Transportation (DOT) has specific requirements for the transportation of flammable liquids, identified by UN number 1993.[11]
It is imperative to consult your local and state regulations, as they may be more stringent than federal guidelines. [6]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for this compound disposal.
References
- 1. 3-Cyclopentylpropionic acid - Safety Data Sheet [chemicalbook.com]
- 2. mlienvironmental.com [mlienvironmental.com]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. Chapter 19 – Personal Protective Equipment (PPE) [ehs.lbl.gov]
- 5. Flammable Liquids/Solids | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 6. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 7. ccny.cuny.edu [ccny.cuny.edu]
- 8. labs.tbep.utoronto.ca [labs.tbep.utoronto.ca]
- 9. Hazardous Waste: Final Rule from EPA Modernizes Ignitable Liquids Determinations - EHSLeaders [ehsleaders.org]
- 10. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 11. uscompliance.com [uscompliance.com]
Personal protective equipment for handling Cyclopentyl propionate
Essential Safety and Handling Guide for Cyclopentyl Propionate
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedural guidance herein is intended to support safe laboratory operations and proper disposal practices.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and a closely related compound, 3-Cyclopentylpropionic acid. This information is critical for safe handling and storage.
| Property | Value | Compound |
| Molecular Formula | C8H14O2 | This compound[1][2] |
| Molecular Weight | 142.2 g/mol | This compound[1][2] |
| Boiling Point | 178.1°C at 760 mmHg | This compound[1][3] |
| 130-132°C at 12 mmHg | 3-Cyclopentylpropionic acid[2][4][5] | |
| Flash Point | 56.4°C | This compound[1] |
| 47°C (closed cup) | 3-Cyclopentylpropionic acid[4] | |
| Density | 0.97 g/cm³ | This compound[1][3] |
| 0.996 g/mL at 25°C | 3-Cyclopentylpropionic acid[2][4][5] |
Operational and Disposal Plans
Personal Protective Equipment (PPE)
Based on the hazards associated with similar compounds, which include being irritating to the eyes, respiratory system, and skin, the following PPE is mandatory when handling this compound[2][5]:
-
Eye and Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection:
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile).
-
Protective Clothing: A lab coat or chemical-resistant apron should be worn. For larger quantities or in case of potential splashing, chemical-resistant coveralls are recommended.
-
-
Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors. If ventilation is inadequate, a respirator with an appropriate filter cartridge should be used.
Handling and Storage Procedures
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames[2][5].
-
Keep the container tightly closed when not in use.
-
Store away from incompatible materials such as strong oxidizing agents.
Handling:
-
All handling of this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.
-
Avoid inhaling vapors or mists.
-
Take precautionary measures against static discharge, as the substance may be combustible[6].
-
Wash hands thoroughly after handling.
Spill Management:
-
In case of a spill, evacuate the area and remove all ignition sources.
-
Ventilate the area of the spill.
-
Wear appropriate PPE as outlined above.
-
Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, labeled container for disposal[7][8].
-
Do not allow the spilled material to enter drains or waterways.
Disposal Plan
All waste materials containing this compound must be handled as hazardous waste.
-
Waste Collection: Collect all this compound waste, including contaminated materials, in a designated and properly labeled hazardous waste container.
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name "this compound".
-
Storage of Waste: Store the waste container in a designated satellite accumulation area that is secure and away from incompatible materials.
-
Disposal: Dispose of the waste through an approved hazardous waste disposal facility in accordance with all local, regional, and national regulations[7][8]. Do not dispose of it down the drain or in the regular trash.
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for the safe handling of this compound, from initial receipt to final disposal.
References
- 1. This compound|lookchem [lookchem.com]
- 2. chembk.com [chembk.com]
- 3. cyclopentyl propanoate | CAS#:22499-66-7 | Chemsrc [chemsrc.com]
- 4. 3-Cyclopentylpropionic acid 98% | 140-77-2 [sigmaaldrich.com]
- 5. chembk.com [chembk.com]
- 6. 3-Cyclopentylpropionic Acid 140-77-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
